molecular formula C10H12N2O B174965 (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one CAS No. 123367-27-1

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Cat. No.: B174965
CAS No.: 123367-27-1
M. Wt: 176.21 g/mol
InChI Key: JZGHSXBVKSMAKH-VMPITWQZSA-N
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Description

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-pyridin-4-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12(2)8-5-10(13)9-3-6-11-7-4-9/h3-8H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGHSXBVKSMAKH-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201214335
Record name (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123367-27-1
Record name (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123367-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the enaminone compound, (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one. Enaminones are versatile synthons in organic chemistry and represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This document details a common synthetic protocol, provides a summary of its physicochemical properties, and outlines the expected analytical characterization data. Furthermore, a potential signaling pathway associated with the biological activity of similar propenone derivatives is illustrated, highlighting its relevance in drug discovery and development.

Introduction

This compound is a polar, aprotic, unsaturated keto-amine that belongs to the enaminone class of compounds. The unique electronic properties arising from the conjugation of the amino group with the ketone through a carbon-carbon double bond make it a valuable intermediate in the synthesis of various heterocyclic compounds. Moreover, the presence of the pyridine ring and the enaminone moiety suggests potential biological activities, making it a compound of interest for pharmaceutical research and drug development.[1]

Synthesis

A prevalent method for the synthesis of this compound involves the condensation reaction between 4-acetylpyridine and an aminal ester.

Reaction Scheme

Synthesis cluster_reactants Reactants cluster_products Products Reactant1 4-Acetylpyridine Reaction Reactant1->Reaction Reflux Reactant2 N,N-Dimethylformamide dimethyl acetal Reactant2->Reaction Product (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Methanol Methanol (byproduct) Reaction->Product Reaction->Methanol

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

A mixture of 4-acetylpyridine and N,N-dimethylformamide-dimethyl acetal is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the excess reagent is removed under reduced pressure, and the resulting residue is purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the desired product as a yellow solid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Appearance Yellow powder/crystalline solid[1][2]
Melting Point 100-105 °C
Purity ≥98%[2]
Storage Conditions Store at 0-8°C, protected from light[1]

Characterization

The structural elucidation and confirmation of this compound are achieved through various spectroscopic techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm), Multiplicity, Integration, AssignmentChemical Shift (ppm), Assignment
~8.7 (d, 2H, Py-H)~185 (C=O)
~7.7 (d, 2H, Py-H)~155 (N-CH=)
~7.5 (d, 1H, =CH-CO)~150 (Py-C)
~5.7 (d, 1H, N-CH=)~145 (Py-C)
~3.0 (s, 6H, N(CH₃)₂)~121 (Py-CH)
~95 (=CH-CO)
~40 (N(CH₃)₂)

Note: The NMR data presented are predicted values and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~1640C=O stretch (conjugated ketone)
~1600C=C stretch (alkene)
~1550C=C, C=N stretch (pyridine)
~1200C-N stretch
Mass Spectrometry (MS)

Mass spectrometry analysis should confirm the molecular weight of the compound.

IonExpected m/z
[M+H]⁺ (protonated molecule)177.10
[M]⁺˙ (molecular ion)176.09

Potential Biological Activity and Signaling Pathway

While specific biological targets for this compound are not extensively documented, related 1,3-disubstituted prop-2-en-1-one derivatives have been reported as inhibitors of neutrophilic inflammation.[3] This activity is mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.[3] These pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[4][5]

Illustrative Signaling Pathway: MAPK/Akt Inhibition

The following diagram illustrates a potential mechanism of action where a propenone derivative inhibits inflammatory responses by targeting key kinases in the MAPK and Akt pathways.

MAPK_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fMLF fMLF Receptor Receptor fMLF->Receptor PI3K PI3K Receptor->PI3K Activates JNK JNK Receptor->JNK Activates p38 p38 Receptor->p38 Activates ERK ERK Receptor->ERK Activates Akt Akt PI3K->Akt Activates Inflammation Inflammatory Response Akt->Inflammation Promotes JNK->Inflammation Promotes p38->Inflammation Promotes ERK->Inflammation Promotes Propenone This compound (or similar derivative) Propenone->Akt Inhibits Propenone->JNK Inhibits Propenone->p38 Inhibits Propenone->ERK Inhibits

Caption: Potential inhibition of MAPK and Akt pathways by the title compound.

Conclusion

This compound is a readily accessible enaminone with significant potential as a building block in organic synthesis and as a scaffold in medicinal chemistry. This guide provides a foundational understanding of its synthesis and characterization. The illustrated potential to modulate key signaling pathways, such as MAPK and Akt, underscores the importance of further investigation into the biological activities of this and related compounds for the development of novel therapeutic agents.

References

An In-depth Technical Guide on (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a heterocyclic compound belonging to the enaminone class, which is structurally related to chalcones. These molecules are recognized for their versatile applications as intermediates in organic synthesis and as scaffolds in medicinal chemistry. The presence of a pyridine ring, a dimethylamino group, and a conjugated enone system imparts unique physicochemical and biological properties. This document provides a comprehensive overview of the known physicochemical characteristics, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological relevance, supported by logical and pathway diagrams.

Physicochemical Properties

The compound is a yellow, crystalline solid at room temperature.[1] Its core structure consists of a pyridine ring linked to a propenone backbone, which is substituted with a dimethylamino group. This arrangement results in a planar molecule, as confirmed by crystallographic studies.[2] The key physicochemical data are summarized in the table below.

Table 1: Physicochemical Data for this compound and its Isomers

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₁₂N₂O[2]
Molecular Weight 176.22 g/mol [1][2]
CAS Number 66521-53-7[1]
Appearance Yellow powder / Yellow blocks[1][2]
Purity ≥ 99%[1]
Solubility Soluble in most organic solvents
Melting Point 113 °C (pyridin-3-yl isomer)
Boiling Point 281 °C at 760 mmHg (pyridin-3-yl isomer)
Storage 0-8°C, protect from light[1]

Note: Some data, where not available for the title compound, is provided for the closely related pyridin-3-yl isomer for reference.

Experimental Protocols

Synthesis

The synthesis of this compound is typically achieved via the condensation of an acetylpyridine with an N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3] This one-step reaction is efficient and yields the enaminone product.[4]

Protocol: A mixture of 4-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) is refluxed for four hours.[2] The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated in vacuo to remove excess reagents and solvent. The resulting orange residue is then recrystallized from ethanol to afford the final product as yellow blocks.[2]

G Reactant1 4-Acetylpyridine Reaction Reflux, 4 hours Reactant1->Reaction Reactant2 N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Reactant2->Reaction Workup1 Concentration in vacuo Reaction->Workup1 Workup2 Recrystallization (Ethanol) Workup1->Workup2 Product (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Workup2->Product

Caption: Synthetic workflow for the preparation of the title compound.
Characterization

The identity and purity of the synthesized compound are confirmed through a combination of analytical techniques.

  • Elemental Analysis: Combustion analysis is performed to determine the elemental composition (C, H, N), which should match the calculated values for the molecular formula C₁₀H₁₂N₂O.[2]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural elucidation, including bond lengths, bond angles, and overall molecular conformation.[2] For the title compound, this analysis has confirmed a monoclinic crystal system and an approximately planar molecular structure.[2]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by identifying the number and connectivity of protons and carbon atoms.

    • Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as the C=O (ketone) and C=C (alkene) stretching vibrations characteristic of the enone system.

    • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the structure.

Biological Context and Potential Signaling Pathways

While specific biological data for this compound is limited, its structural class, chalcones and their heteroaromatic analogs, is the subject of extensive research in drug discovery.[5][6][7] Chalcone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[5][8][9]

The pyridin-3-yl isomer is noted as a reagent for synthesizing oxindole-linked indolyl-pyrimidine derivatives, which are investigated as potential cytotoxic agents.[10] Many chalcones exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[11][12][13] This process is often mediated through the mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase enzymes.[5][12]

Given the established activities of this compound class, a plausible mechanism of action could involve the induction of apoptosis. The diagram below illustrates a generalized signaling pathway for chalcone-induced apoptosis.

G cluster_cell Cancer Cell Chalcone Chalcone Derivative ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mito Mitochondrial Dysfunction ROS->Mito Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mito->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mito->Bax Casp9 Caspase-9 Activation Bcl2->Casp9 Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized pathway of chalcone-induced apoptosis.

This pathway suggests that the compound could increase intracellular reactive oxygen species (ROS), leading to mitochondrial stress. This, in turn, modulates the Bcl-2 family of proteins, triggering the activation of a caspase cascade (caspase-9 and -3), which culminates in the execution of apoptosis.[7][12] This represents a promising avenue for the development of novel therapeutic agents.

References

An In-depth Technical Guide to (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a pyridinyl chalcone derivative that serves as a critical building block in synthetic organic chemistry and medicinal chemistry. Its established role as a key intermediate in the synthesis of prominent tyrosine kinase inhibitors, such as Imatinib, underscores its significance in drug development. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic protocols, and its relevance in the context of targeted cancer therapy through the inhibition of key signaling pathways.

Chemical Identity and Properties

The compound, systematically named This compound , is classified as an enaminone, a subclass of α,β-unsaturated ketones. The (E)-isomer is the thermodynamically more stable configuration.

IUPAC Name: this compound CAS Number: 66521-53-7[1][2]

Physicochemical and Spectroscopic Data

Quantitative data for the title compound and its closely related pyridin-3-yl isomer are summarized below for comparative purposes.

PropertyThis compound(E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
Molecular Formula C₁₀H₁₂N₂OC₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol [2]176.22 g/mol
Appearance Yellow powder/solidLight yellow crystalline powder
Purity ≥ 98%~98%
Melting Point Not explicitly reported100-105 °C
Density Not explicitly reported1.081 g/cm³
Solubility Soluble in most organic solventsSoluble in most organic solvents
Crystal System MonoclinicNot reported
Space Group P2₁/cNot reported
Unit Cell Parameters a=5.6300(11)Å, b=22.850(5)Å, c=7.8400(16)Å, β=107.57(3)°Not reported

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through the condensation of 4-acetylpyridine with an activated dimethylformamide (DMF) equivalent.

Method 1: Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA)

This is a highly efficient one-step method for the preparation of the title compound.

Reaction Scheme:

Detailed Protocol: A mixture of 4-acetylpyridine (1.21 g, 10 mmol) and N,N-dimethylformamide-dimethyl acetal (DMF-DMA) (4.76 g, 40 mmol) is heated under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A patent describing the synthesis of a related isomer for the production of Imatinib reports a reaction temperature of 85°C for 8 hours. Upon completion, the excess DMF-DMA and methanol byproduct are removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent like isopropanol or ethyl acetate, to yield the final product as a yellow solid.

Method 2: Claisen-Schmidt Condensation (General Alternative)

While the DMF-DMA method is more direct for this specific enaminone, the broader class of chalcones is famously synthesized via the Claisen-Schmidt condensation. This would be a two-step process to arrive at the title compound.

Conceptual Workflow:

  • Aldol Condensation: Reaction of 4-acetylpyridine with a suitable aldehyde (e.g., formaldehyde) under basic or acidic conditions to form a chalcone precursor.

  • Amination: Subsequent reaction of the chalcone with dimethylamine to install the dimethylamino group.

General Protocol for Aldol Condensation: To a stirred solution of 4-acetylpyridine (1 equivalent) and the aldehyde (1 equivalent) in ethanol, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise at room temperature. The mixture is stirred for several hours until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with cold water until the filtrate is neutral, and then dried. The crude product can be purified by recrystallization.

Biological Relevance and Signaling Pathways

This compound is a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. Its structural relative is a documented precursor to Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase. Chalcone derivatives are widely investigated as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.

Role as a Kinase Inhibitor Precursor

The pyridine and enone moieties of the compound provide a scaffold for further chemical elaboration to create potent ATP-competitive kinase inhibitors. The pyridine ring can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the rest of the molecule can be modified to achieve selectivity and potency.

Illustrative Signaling Pathway: EGFR Tyrosine Kinase Inhibition

Chalcone derivatives have been shown to inhibit the EGFR signaling pathway, which is a critical driver of cell proliferation, survival, and metastasis in many cancers. The diagram below illustrates the canonical EGFR pathway and the point of inhibition by a hypothetical chalcone-based inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Chalcone-Based Kinase Inhibitor Inhibitor->EGFR Inhibits Phosphorylation

Caption: EGFR signaling pathway and point of inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The evaluation of a compound like this compound, or its derivatives, as a kinase inhibitor typically follows a structured workflow.

Kinase_Inhibitor_Workflow A Compound Synthesis ((E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one) B Biochemical Assay (e.g., In Vitro Kinase Assay) A->B Screen for Kinase Inhibition (IC50) C Cell-Based Assay (e.g., MTT, Western Blot) B->C Validate Cellular Activity & Pathway Modulation D Lead Optimization (Structure-Activity Relationship) C->D Iterative Design and Synthesis E In Vivo Studies (Animal Models) C->E Evaluate Efficacy and Toxicity D->B Test New Derivatives F Preclinical Development E->F

Caption: Workflow for kinase inhibitor drug discovery.

References

Spectroscopic Data Interpretation for Enaminones: A Technical Guide Featuring (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a member of the enaminone family, a class of organic compounds characterized by an amine group conjugated to a ketone through a carbon-carbon double bond. This structural motif imparts unique electronic and reactive properties, making enaminones valuable intermediates in organic synthesis and scaffolds for pharmacologically active molecules. Their applications span various fields, including the development of novel therapeutics and functional materials.

A thorough understanding of the spectroscopic characteristics of these molecules is paramount for their synthesis, characterization, and application. This technical guide provides an in-depth overview of the interpretation of key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for enaminones, with a specific focus on pyridyl-substituted derivatives.

Due to the limited availability of comprehensive, publicly accessible experimental spectroscopic data for this compound, this guide will utilize data from its closely related and well-characterized isomer, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, to illustrate the principles of spectroscopic interpretation. The principles and techniques discussed are directly applicable to the 4-pyridyl isomer.

Predicted Spectroscopic Data Summary

The following tables present a summary of the expected and reported spectroscopic data for pyridyl-substituted enaminones.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N(CH₃)₂2.9 - 3.2Singlet-
H-α (vinyl)5.6 - 5.9Doublet12 - 13
H-β (vinyl)7.6 - 7.9Doublet12 - 13
H-2', H-6' (pyridyl)8.6 - 8.8Doublet5 - 6
H-3', H-5' (pyridyl)7.7 - 7.9Doublet5 - 6

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N(CH₃)₂~40
C-α (vinyl)90 - 95
C-β (vinyl)150 - 155
C=O (carbonyl)185 - 195
C-2', C-6' (pyridyl)~150
C-3', C-5' (pyridyl)~121
C-4' (pyridyl)~145

Table 3: Key Infrared (IR) Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Description
C=O (ketone)1630 - 1650Conjugated ketone stretch
C=C (alkene)1580 - 1620Alkene stretch
C-N (amine)1150 - 1250C-N stretch
C-H (sp²)3000 - 3100Aromatic and vinylic C-H stretch
C-H (sp³)2800 - 3000Aliphatic C-H stretch

Table 4: Expected Mass Spectrometry (MS) Data

Ionm/z (expected)Description
[M]⁺176Molecular Ion
[M-CH₃]⁺161Loss of a methyl group
[M-N(CH₃)₂]⁺132Loss of the dimethylamino group
[C₅H₄NCO]⁺106Pyridyl-carbonyl fragment

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the enaminone sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H NMR Spectroscopy:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

    • Data processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy:

  • Instrument: A 75 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2 seconds.

    • Data processing: Similar to ¹H NMR, with chemical shifts referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • Data processing: Background correction is performed using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

Data Acquisition:

  • Instrument: A mass spectrometer with an electron ionization source.

  • Parameters:

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-500.

    • Data analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Data Interpretation and Structural Elucidation

The following sections detail the interpretation of the spectroscopic data, using the principles outlined above.

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. For (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, the key signals are:

  • Dimethylamino Protons: A singlet in the upfield region (around 3 ppm) corresponding to the six equivalent protons of the two methyl groups.

  • Vinylic Protons: Two doublets in the olefinic region (5-8 ppm). The trans-configuration is confirmed by a large coupling constant (J ≈ 12-16 Hz). The proton alpha to the carbonyl group will be more shielded and appear at a lower chemical shift compared to the proton beta to the carbonyl.

  • Pyridyl Protons: A set of signals in the aromatic region (7-9 ppm) characteristic of the pyridine ring substitution pattern.

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Key signals include:

  • Carbonyl Carbon: A signal in the far downfield region (185-195 ppm), characteristic of a conjugated ketone.

  • Vinylic Carbons: Two signals in the olefinic region (90-160 ppm). The carbon beta to the carbonyl is significantly deshielded due to resonance.

  • Pyridyl Carbons: Signals in the aromatic region (120-150 ppm).

  • Dimethylamino Carbons: A signal in the aliphatic region (around 40 ppm).

Infrared (IR) Spectrum Interpretation

The IR spectrum helps identify the functional groups present in the molecule.

  • A strong absorption band around 1630-1650 cm⁻¹ is indicative of the conjugated carbonyl (C=O) group.

  • A band in the 1580-1620 cm⁻¹ region corresponds to the C=C double bond of the enone system.

  • Stretching vibrations for the C-N bond of the dimethylamino group are typically observed around 1150-1250 cm⁻¹.

Mass Spectrum Interpretation

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

  • The molecular ion peak ([M]⁺) at m/z 176 confirms the molecular formula C₁₀H₁₂N₂O.

  • Common fragmentation pathways include the loss of a methyl radical ([M-15]⁺) and the loss of the dimethylamino group ([M-44]⁺).

  • Fragmentation of the pyridine ring and the propenone chain will lead to other characteristic ions.

Visualizations

Experimental Workflow

The general workflow for spectroscopic data interpretation is illustrated below.

G Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_structure Structural Elucidation Sample Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process Data Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Confirmation Interpret->Structure

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how different spectroscopic techniques provide complementary information for structural elucidation.

G Complementary Spectroscopic Information Structure Molecular Structure NMR NMR (Connectivity, Environment) Structure->NMR determines IR IR (Functional Groups) Structure->IR determines MS MS (Molecular Weight, Formula) Structure->MS determines NMR->IR corroborates IR->MS corroborates MS->NMR corroborates

Caption: Interrelation of spectroscopic techniques.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectra provides a powerful toolkit for the unambiguous structural elucidation of this compound and its analogs. By carefully interpreting the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently confirm the identity and purity of their synthesized compounds. This detailed spectroscopic understanding is fundamental for advancing research and development in medicinal chemistry and materials science where enaminones play a crucial role.

A Technical Guide to the Biological Activity of Pyridyl Enaminone and Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, pyridyl enaminones and chalcones represent two classes of organic compounds with significant therapeutic potential. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and are abundant in many edible plants.[1][2] Their versatile chemical structure allows for extensive derivatization, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6]

Pyridyl enaminones are key synthetic intermediates, valued for their role as versatile building blocks in the synthesis of various nitrogen-containing heterocyclic compounds like pyrazoles and pyridines.[7][8][9] These resulting structures are often endowed with potent biological activities, including significant anticancer and antimicrobial properties.[8][10][11]

This technical guide provides a detailed overview of the biological activities of these two compound classes, presenting quantitative data, experimental protocols, and visualizations of key mechanistic pathways to support drug discovery and development efforts.

Chalcone Derivatives

Chalcones feature an α,β-unsaturated carbonyl system that serves as a reactive pharmacophore, making them a privileged scaffold in drug design.[6][12] Their synthesis is often straightforward, commonly achieved through the Claisen-Schmidt condensation.[13][14]

Biological Activities of Chalcones

Chalcone derivatives exhibit potent cytotoxic activity against a wide range of human cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, disruption of the cell cycle, and inhibition of tubulin polymerization and key signaling pathways.[1][2]

Table 1: Anticancer Activity of Selected Chalcone Derivatives

Compound/Derivative Cancer Cell Line(s) Reported Activity (IC50 / GI50) Reference
Chalcone-indole hybrid (42) HepG2, SMMC-7221, PC-3, A549, K562, HCT116, SKOV3, MCF-7 0.23–1.8 μM [1]
Chalcone-1,2,3-triazole hybrid (36) A549, HeLa, DU145, HepG2 GI50: 1.3–186.2 µM [1]
Chalcone-1,2,3-triazole derivative (54) HepG2 IC50: 0.9 μM [1]
Flavokawain B (12) HepG2, MOLT-3, HuCCA-1, A549 IC50: 10.0–21.7 µM [4]
Millepachine SK-OV-3, A2780S (Ovarian) IC50 < 100 µM (Topo II inhibition) [4]
Synthetic Chalcone (26) MCF-7 (Breast) IC50: 6.55–10.14 µM [15]

| Cardamonin (CAR) | Breast, Lung, Colon, Gastric | Varies (effective in vitro & in vivo) |[16] |

The structural framework of chalcones is effective against a variety of pathogenic microbes, including multidrug-resistant bacteria and fungi.[5][17] Substitutions on the aromatic rings can significantly modulate their potency and spectrum of activity.[12][18]

Table 2: Antimicrobial Activity of Selected Chalcone Derivatives

Compound/Derivative Microorganism(s) Reported Activity (MIC) Reference
Prenylated Chalcones (24-26) B. subtilis, S. aureus, E. coli, P. aeruginosa 25-50 µg/mL [18]
Methoxy Chalcones (21, 22) Mycobacterium tuberculosis (H37Rv) 1.6 µg/mL [18]
O-OH Chalcone Methicillin-resistant S. aureus (MRSA) 25-50 μg/mL [19]
M-OH Chalcone MRSA 98.7 ± 43.3 μg/mL [19]
P-OH Chalcone MRSA 108.7 ± 29.6 μg/mL [19]
Chalcone 6 Candida albicans IC50: 15 μg/mL [20]

| Chalcone 6 | Cryptococcus neoformans | IC50: 7 μg/mL |[20] |

Chalcones can modulate inflammatory responses by inhibiting key enzymes and signaling pathways. Many derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and the production of nitric oxide (NO).[21][22][23]

Table 3: Anti-inflammatory Activity of Selected Chalcone Derivatives

Compound/Derivative Target/Assay Reported Activity (IC50) Reference
2',5'-dihydroxychalcone (1) β-glucuronidase release (neutrophils) 1.6 ± 0.2 μM [23]
2',5'-dihydroxychalcone (1) Lysozyme release (neutrophils) 1.4 ± 0.2 μM [23]
2',5'-dialkoxychalcone (11) NO formation (microglial cells) 0.7 ± 0.06 μM [23]
Chalcone Analogue (3h, 3l) NO production (RAW264.7 cells) Dose-dependent inhibition of TNF-α, IL-1β, IL-6 [22]

| (E)-3,4-dihydroxychalcone derivative (33) | Proinflammatory Cytokines (LPS-induced ALI) | Reduced TNF-α, IL-6, and IL-1β levels |[24] |

Key Signaling Pathways for Chalcones

The diverse biological effects of chalcones stem from their ability to interact with multiple cellular signaling pathways. Two prominent mechanisms in anticancer and anti-inflammatory activity are the inhibition of tubulin polymerization and the suppression of the NF-κB pathway.

G Chalcone Mechanism: Tubulin Polymerization Inhibition Chalcone Chalcone Derivative Tubulin α/β-Tubulin Dimers Chalcone->Tubulin Binds to Colchicine Site MT Microtubule Polymerization Tubulin->MT Polymerization G2M G2/M Phase Arrest MT->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Chalcones inhibit microtubule formation, leading to cell cycle arrest.

G Chalcone Mechanism: NF-κB Pathway Inhibition Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates Chalcone Chalcone Derivative Chalcone->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Sequesters in Cytoplasm NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes Upregulates Transcription

Caption: Chalcones suppress inflammation by inhibiting the NF-κB pathway.

Experimental Protocols

The Claisen-Schmidt condensation is the most common method for synthesizing chalcones.[13][14][23]

Objective: To synthesize a chalcone derivative from an appropriate acetophenone and aromatic aldehyde.

Materials:

  • Substituted acetophenone (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • Ethanol or Methanol

  • Aqueous solution of a strong base (e.g., 40-60% NaOH or KOH)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve the substituted acetophenone and aromatic aldehyde in ethanol in a flask.

  • Cool the mixture in an ice bath with constant stirring.

  • Slowly add the aqueous base solution dropwise to the mixture, maintaining the low temperature (typically below 10°C).[13]

  • After the addition is complete, continue stirring at room temperature for a specified period (e.g., 4-24 hours) until the reaction is complete, often indicated by the formation of a precipitate.[13]

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

  • Filter the crude chalcone product, wash it thoroughly with cold water until neutral, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Objective: To determine the IC50 value of a chalcone derivative against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Chalcone derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a specific density (e.g., 5x10³ cells/well) and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the chalcone derivative in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the chalcone derivative. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubate the plates for 48 or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is determined by plotting the viability percentage against the log of the compound concentration.

Pyridyl Enaminone Derivatives

Enaminones are versatile precursors in heterocyclic synthesis due to their unique combination of nucleophilic and electrophilic centers.[7][10] Pyridyl enaminones, specifically, serve as crucial intermediates for constructing pyridine-fused and pyridine-substituted heterocyclic systems, which are prevalent in many approved drugs.[8][25]

Biological Activities of Pyridyl Enaminone Derivatives

The biological activity of this class is often attributed to the final heterocyclic products synthesized from the enaminone precursors.

Pyridyl enaminones are used to synthesize novel pyridine derivatives that exhibit significant anti-proliferative activity. These compounds often target key enzymes like VEGFR-2 or interfere with cell cycle progression.[25]

Table 4: Anticancer Activity of Selected Pyridine Derivatives (from Enaminone Precursors)

Compound/Derivative Cancer Cell Line(s) Reported Activity (IC50) Reference
Pyridine-urea 8e MCF-7 (Breast) 0.22 μM (48h) [25]
Pyridine-urea 8n MCF-7 (Breast) 1.88 μM (48h) [25]
Pyridine-urea 8m MCF-7 (Breast) 13.1 μM (72h) [25]
Enaminonitrile Pyridine 7 MCF-7 (Breast) 3.77 ± 0.43 μM [26]
Indeno[1,2-b]pyridine 6d MCF-7 (Breast) 4.34 μM [27]
Indeno[1,2-b]pyridine 6n MCF-7 (Breast) 6.84 μM [27]

| 6-amino-2-pyridone 5o | Glioblastoma, Liver, Breast, Lung | Potent activity observed |[28] |

The synthesis of pyridine-containing heterocycles from enaminones has yielded compounds with notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[29][30]

Table 5: Antimicrobial Activity of Selected Pyridine Derivatives (from Enaminone Precursors)

Compound/Derivative Microorganism(s) Reported Activity (MIC / Inhibition) Reference
Thiophene-pyridine 80 Aspergillus fumigates, Syncephalastrum racemosum Better than Amphotericin B [29]
N-alkylated pyridine 66 S. aureus, E. coli 56% and 55% inhibition at 100 μg/mL [29]
Pyridine 36, 37 B. subtilis, S. aureus, E. coli, C. albicans Very good activity reported [29]

| 2-aminopyridine 2c | B. subtilis, L. monocytogenes, B. cereus | Inhibition zone: 11.33 - 13 mm |[30] |

Synthesis and Screening Workflow

The utility of pyridyl enaminones is best represented by their central role in synthetic and screening workflows. The following diagram illustrates a typical pathway from enaminone precursor to a biologically active pyridine derivative.

G Workflow: From Pyridyl Enaminone to Bioactive Compound cluster_synthesis Synthesis Phase cluster_screening Screening Phase Enaminone Pyridyl Enaminone Precursor Reaction Three-Component Heterocyclocondensation Enaminone->Reaction Reagents Reactants (e.g., Ethyl Acetoacetate, Ammonium Acetate) Reagents->Reaction Pyridine Target Pyridine Derivative Library Reaction->Pyridine Yields Assay In Vitro Biological Assay (e.g., Anticancer, Antimicrobial) Pyridine->Assay Screening Hit Hit Compound Identification Assay->Hit Identifies

Caption: General workflow for synthesis and screening of pyridine derivatives.

Experimental Protocols

This protocol describes a multi-step synthesis starting from an enaminone precursor, as adapted from methodologies used to create bioactive pyridine-ureas.[25]

Objective: To synthesize a substituted pyridine hydrazide from an enaminone, which can then be converted to a pyridine-urea.

Materials:

  • Enaminone (e.g., 3-dimethylamino-1-(4-methoxyphenyl)prop-2-en-1-one)

  • Ethyl acetoacetate

  • Ammonium acetate

  • Glacial acetic acid

  • Hydrazine hydrate

  • Methanol

Procedure (Part 1: Pyridine Ester Synthesis):

  • Reflux a mixture of the enaminone, ethyl acetoacetate, and ammonium acetate in glacial acetic acid. This one-pot, three-component reaction forms the substituted ethyl nicotinate (pyridine ester).

  • After cooling, pour the mixture into an ice/water mixture.

  • Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize from ethanol to get the pure pyridine ester.

Procedure (Part 2: Hydrazide Formation):

  • Reflux the synthesized pyridine ester with hydrazine hydrate in methanol for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • Collect the resulting precipitate (the pyridine hydrazide) by filtration, wash with cold methanol, and dry. This hydrazide is the key intermediate for further derivatization into ureas or other bioactive molecules.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Objective: To find the lowest concentration of a synthesized pyridine derivative that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Synthesized pyridine derivative

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Gentamicin)

  • Incubator

Procedure:

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Create serial two-fold dilutions of the test compound directly in the plate by adding 100 µL of the stock solution to the first well and transferring 100 µL sequentially to the following wells.

  • Prepare a standardized bacterial inoculum and dilute it so that each well receives a final concentration of approximately 5x10⁵ CFU/mL.

  • Add 10 µL of the standardized inoculum to each well.

  • Include a positive control (broth + inoculum + standard antibiotic) and a negative/growth control (broth + inoculum).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: it is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion

Both chalcone and pyridyl enaminone derivatives stand out as exceptionally promising scaffolds in the field of drug discovery. Chalcones offer a readily accessible chemical framework with a vast and well-documented range of biological activities, particularly in anticancer and anti-inflammatory applications.[1][2][21] Their ability to modulate multiple critical signaling pathways like NF-κB underscores their therapeutic potential.

Pyridyl enaminones, while biologically active in their own right, demonstrate immense value as versatile synthetic platforms. They enable the efficient construction of complex pyridine-based heterocycles that have shown potent and specific activities, especially against cancer cell lines and microbial pathogens.[8][25][29] The continued exploration of these compound classes, supported by detailed mechanistic studies and robust synthetic protocols, will undoubtedly fuel the development of novel therapeutic agents.

References

Synthetic Chalcone Derivatives: A Technical Guide to Their Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one scaffold, are a class of organic compounds belonging to the flavonoid family. These molecules, found in a variety of plants, serve as precursors in the biosynthesis of flavonoids and isoflavonoids.[1] The core structure of chalcones consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This reactive ketoethylenic moiety is a key determinant of their broad spectrum of biological activities.[3] Due to their straightforward synthesis and diverse pharmacological potential, synthetic chalcone derivatives have garnered significant attention in medicinal chemistry.[2][4] Researchers have extensively explored the modification of their basic structure to develop potent therapeutic agents against a range of diseases, including cancer, inflammation, microbial infections, and oxidative stress-related conditions.[5][6][7] This technical guide provides an in-depth review of synthetic chalcone derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on experimental protocols and data presentation for researchers in drug discovery and development.

Synthesis of Chalcone Derivatives

The most prevalent and efficient method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation .[8] This base-catalyzed reaction involves the condensation of an aromatic ketone (often an acetophenone derivative) with an aromatic aldehyde that lacks an α-hydrogen.[8]

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a standard laboratory procedure for the synthesis of chalcone derivatives.[4][8]

Materials:

  • Aromatic aldehyde (1.0 equivalent)

  • Aromatic ketone (e.g., acetophenone derivative) (1.0 equivalent)

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) as a 10-40% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and the acetophenone derivative in a suitable volume of ethanol. Stir the mixture at room temperature until all solids have dissolved.[4]

  • Reaction Initiation: Cool the flask in an ice bath. Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture.[8]

  • Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[4] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.[4]

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[8] Acidify the mixture by the slow addition of dilute HCl until the solution is neutral or slightly acidic. This will cause the chalcone product to precipitate out of the solution.[4]

  • Filtration and Washing: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining base and salts.[4]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[8]

  • Characterization: The structure and purity of the synthesized chalcone can be confirmed using various analytical techniques, including melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[9]

Biological Activities of Synthetic Chalcone Derivatives

Synthetic chalcone derivatives have demonstrated a wide array of pharmacological activities, making them promising candidates for the development of new drugs.

Anticancer Activity

Chalcones have shown significant potential as anticancer agents by affecting multiple cellular processes involved in tumor growth and progression.[7] Their mechanisms of action include inducing apoptosis, inhibiting cell cycle progression, and modulating key signaling pathways.[4][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[5]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Chalcone stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chalcone compound in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: After the second incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5]

Table 1: Anticancer Activity of Selected Synthetic Chalcone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Pyrazolinone Chalcone 6bCaco23.34 ± 0.14[2][10]
Chalcone 12MCF-74.19 ± 1.04[11]
Chalcone 13MCF-73.30 ± 0.92[11]
Chalcone 12ZR-75-19.40 ± 1.74[11]
Chalcone 13ZR-75-18.75 ± 2.01[11]
Chalcone 12MDA-MB-2316.12 ± 0.84[11]
Chalcone 13MDA-MB-23118.10 ± 1.65[11]
Anti-inflammatory Activity

Many synthetic chalcones exhibit potent anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[7][12]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Chalcone stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate until they reach about 80% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of the chalcone derivative for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to induce an inflammatory response and NO production. Include a control group with LPS alone and a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • NO Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of NO inhibition for each concentration of the chalcone derivative compared to the LPS-only control.

Table 2: Anti-inflammatory Activity of Selected Synthetic Chalcone Derivatives

CompoundAssayIC₅₀ (µM)Reference
2',5'-dialkoxychalcone 11NO formation inhibition in N9 cells0.7 ± 0.06[13]
Chalcone 1β-glucuronidase release inhibition1.6 ± 0.2[13]
Chalcone 1Lysozyme release inhibition1.4 ± 0.2[13]
Compound 3fXylene-induced ear edema (% inhibition)62%[14]
Compound 3hXylene-induced ear edema (% inhibition)68%[14]
Antimicrobial Activity

Synthetic chalcones have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains.[10][15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[6]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Chalcone stock solution (dissolved in DMSO)

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the chalcone compound in the broth medium in the wells of a 96-well plate.[6]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.[6]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by using a microplate reader.[6]

Table 3: Antimicrobial Activity of Selected Synthetic Chalcone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
O-OH ChalconeMRSA25-50[16]
M-OH ChalconeMRSA98.7 ± 43.3[16]
P-OH ChalconeMRSA108.7 ± 29.6[16]
Compound 23S. aureus-[17]
Compounds 3 and 4Various bacteriaSignificant activity[17]

Signaling Pathways Modulated by Synthetic Chalcone Derivatives

The diverse biological activities of synthetic chalcones stem from their ability to interact with and modulate various intracellular signaling pathways that are critical for cell survival, proliferation, inflammation, and stress response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immune responses, and cell survival.[1] Chalcones have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[1][18] The inhibitory mechanism can involve preventing the degradation of the inhibitor of κB (IκB) or interfering with the DNA-binding activity of NF-κB.[1]

NF_kB_Pathway cluster_NFkB_IkB TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Chalcones Synthetic Chalcones Chalcones->IKK Chalcones->NFkB Inhibition of DNA binding Gene_Expression Pro-inflammatory Gene Expression TNF_alpha TNF_alpha

Caption: Inhibition of the NF-κB signaling pathway by synthetic chalcones.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation, survival, and metabolism.[10] Dysregulation of this pathway is common in cancer. Some chalcone derivatives have been found to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[10][19]

PI3K_Akt_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis Chalcones Synthetic Chalcones Chalcones->PI3K Chalcones->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by synthetic chalcones.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the primary regulator of the cellular antioxidant response.[20] Chalcones, acting as Michael acceptors, can activate the Nrf2 pathway, leading to the expression of antioxidant and detoxification enzymes.[20][21] This activation is often mediated through the modification of Keap1, the negative regulator of Nrf2.[20]

Nrf2_Pathway cluster_Keap1_Nrf2 cluster_nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Chalcones Synthetic Chalcones Chalcones->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Release Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: Activation of the Nrf2 antioxidant pathway by synthetic chalcones.

Conclusion

Synthetic chalcone derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Their ease of synthesis, coupled with the ability to readily modify their structure, allows for the fine-tuning of their pharmacological properties. The extensive research into their anticancer, anti-inflammatory, and antimicrobial effects, along with a growing understanding of their mechanisms of action at the molecular level, positions chalcones as highly promising candidates for the development of novel therapeutics. This guide provides a foundational resource for researchers, offering standardized protocols and a summary of key data to facilitate further exploration and development of this versatile class of compounds.

References

The Enduring Utility of Enaminones: A Journey from Discovery to the Forefront of Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, history, and synthetic applications of enaminones.

Enaminones, a versatile class of organic compounds, have carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Characterized by a unique conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group, these molecules possess a rich and varied reactivity profile that has captivated chemists for decades. This guide delves into the historical discovery of enaminones, traces their evolution as powerful synthetic intermediates, and provides a detailed overview of their application in the construction of complex molecular architectures, particularly in the realm of drug development.

A Historical Perspective: The Dawn of Enaminone Chemistry

The conceptual roots of enaminone chemistry are intertwined with the development of enamine chemistry. The term "enamine" was first coined by Wittig and Blumenthal. A pivotal moment in the history of enaminone synthesis can be traced back to 1961, when Martin reported a straightforward and important method for their preparation: the direct condensation of β-dicarbonyl compounds with amines in a refluxing aromatic hydrocarbon.[1] This foundational work laid the groundwork for the exploration of this fascinating class of molecules.

Another key figure in the broader field of enamine chemistry, whose work had a profound impact on the utility of related structures, is Gilbert Stork. His development of the Stork enamine alkylation reaction demonstrated the synthetic power of enamines as nucleophilic intermediates, a concept that is central to the reactivity of enaminones as well.[1]

Over the ensuing decades, the field of enaminone chemistry has blossomed, with the development of a vast array of synthetic methodologies. These range from classical condensation reactions under various conditions to the use of sophisticated catalytic systems and, more recently, the application of photoredox catalysis.[2][3] This continuous innovation has expanded the accessibility and utility of enaminones, solidifying their status as indispensable tools in the synthetic chemist's arsenal.

The Synthetic Versatility of Enaminones

The unique electronic structure of enaminones, featuring both nucleophilic and electrophilic centers, underpins their remarkable synthetic versatility. The nitrogen atom and the β-carbon of the enamine moiety are nucleophilic, while the carbonyl carbon and the α-carbon are electrophilic. This dual reactivity allows enaminones to participate in a wide range of chemical transformations, serving as valuable building blocks for the synthesis of diverse carbocyclic and heterocyclic scaffolds.[3]

Enaminones are particularly prized as precursors for the synthesis of aza-heterocycles, which are prevalent motifs in pharmaceuticals and natural products. Their ability to undergo cyclization, cycloaddition, and multicomponent reactions has been extensively exploited in the construction of pyridines, pyrimidines, pyrroles, and other important heterocyclic systems.

Enaminones in Drug Discovery and Development

The enaminone scaffold is a prominent pharmacophore found in a multitude of biologically active molecules. This structural motif is present in compounds exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral activities.[4] The ability of the enaminone core to engage in various non-covalent interactions with biological targets, coupled with its synthetic tractability, makes it an attractive platform for the design and development of novel drug candidates.

While the precise mechanisms of action vary depending on the specific molecular context, the interaction of enaminone-containing drugs with specific signaling pathways is a key area of research. For instance, their ability to act as kinase inhibitors or to modulate the activity of other key enzymes is a subject of ongoing investigation.

Key Synthetic Methodologies: A Quantitative Overview

The synthesis of enaminones can be broadly categorized into classical condensation methods and modern catalytic approaches. The following tables summarize key synthetic protocols with their respective quantitative data, providing a comparative overview for the practicing chemist.

MethodCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Classical Condensation
β-Dicarbonyl + AmineNone (azeotropic removal of water)TolueneRefluxGood[1]
β-Dicarbonyl + AmineAcetic AcidEthanolReflux73-90[5]
Catalytic Methods
β-Dicarbonyl + AmineLanthanum Trichloride Heptahydrate (catalytic)DichloromethaneRoom Temp85-93[6]
β-Dicarbonyl + AmineCeric Ammonium Nitrate (catalytic)MethanolRoom Temp70-93[7]
β-Dicarbonyl + AmineScandium(III) Triflate (catalytic)Neat8070-95[6]
β-Ketoester + AmineGold(I)/Silver(I)Solvent-freeRoom Temp76-98
Photocatalytic Synthesis
3-Bromochromone + AmineNi(II) catalyst + Organic photocatalystAcetonitrileRoom Temp45-70[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering practical guidance for the synthesis of enaminones.

General Procedure for the Synthesis of β-Enaminones via Condensation of β-Dicarbonyl Compounds with Amines

Materials:

  • β-Dicarbonyl compound (1.0 equiv)

  • Primary or secondary amine (1.0-1.2 equiv)

  • Solvent (e.g., Toluene, Ethanol)

  • Dean-Stark apparatus (for azeotropic removal of water) or acid catalyst (e.g., acetic acid)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using azeotropic removal of water), add the β-dicarbonyl compound and the solvent.

  • Add the amine to the solution. If an acid catalyst is used, it is added at this stage.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Gold(I)/Silver(I) Catalyzed Synthesis of β-Enaminoesters under Solvent-Free Conditions

Materials:

  • β-Ketoester (1.0 equiv)

  • Primary amine (1.0 equiv)

  • [(PPh₃)AuCl] (0.01 equiv)

  • AgOTf (0.01 equiv)

Procedure:

  • In a reaction vial, combine the β-ketoester, [(PPh₃)AuCl], and AgOTf.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the primary amine to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Enaminone Synthesis and Reactivity

The following diagrams, generated using the DOT language, illustrate key concepts in enaminone chemistry.

Enaminone_Synthesis Dicarbonyl β-Dicarbonyl Compound Intermediate Hemiaminal Intermediate Dicarbonyl->Intermediate + Amine Amine Amine Amine->Intermediate Enaminone Enaminone Intermediate->Enaminone - H₂O Water H₂O Enaminone_Reactivity Enaminone Enaminone Nucleophilic Centers (N, Cβ) Electrophilic Centers (C=O, Cα) Alkylation C-Alkylation/ N-Alkylation Enaminone:n->Alkylation Reacts with Addition 1,2-Addition/ 1,4-Addition Enaminone:e->Addition Reacts with Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Alkylation Nucleophile Nucleophile (e.g., Grignard Reagent) Nucleophile->Addition Enaminone_to_Heterocycle Enaminone Enaminone Cyclization Cyclization/ Condensation Enaminone->Cyclization Reagent Dinucleophilic Reagent (e.g., Hydrazine) Reagent->Cyclization Heterocycle Heterocycle (e.g., Pyrazole) Cyclization->Heterocycle

References

Navigating the Chemical Landscape: A Technical Guide to (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one , a pyridine-containing chalcone derivative, presents as a compound of interest for a variety of applications, primarily as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural features suggest potential biological activities, including roles in the development of therapeutics for neurological disorders.[1] This technical guide provides a comprehensive overview of the available safety, handling, and toxicity information for this compound, supplemented with experimental protocols and data presented for clarity and ease of use by professionals in research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for the proper handling, storage, and use of the compound in a laboratory setting.

PropertyValueReference
CAS Number 66521-53-7[2]
Molecular Formula C₁₀H₁₂N₂O[3]
Molecular Weight 176.22 g/mol [3]
Appearance Yellow powder/solidChem-Impex
Purity ≥ 98%[2]
Storage Temperature 0-8°CChem-Impex

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following safety and handling guidelines are based on information for the closely related isomer, (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, and general knowledge of chalcone derivatives. It is imperative to handle this compound with caution in a well-ventilated area and to use appropriate personal protective equipment (PPE).

Hazard Identification

Based on data for the pyridin-3-yl isomer, this class of compounds may be classified with the following hazards:

  • Harmful if swallowed (H302)[4]

  • Causes skin irritation (H315)[4]

  • May cause an allergic skin reaction

  • Causes serious eye irritation (H319)[4]

  • Harmful if inhaled (H332)[4]

  • May cause respiratory irritation (H335)[4]

A GHS pictogram associated with these hazards is GHS07 (Exclamation Mark) .[4] The signal word is Warning .[4]

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other suitable chemical-resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.

  • General Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

First Aid Measures
  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Toxicity Information

Acute Oral Toxicity Testing (General Protocol Example)

A common method for determining the median lethal dose (LD50) is the Up-and-Down Procedure (UDP) as described by the OECD Test Guideline 425.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: Typically, female mice or rats are used as they are often more sensitive.[6]

  • Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles. They are allowed to acclimatize for at least 5 days before the study.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dosing: The test substance is administered orally by gavage. A starting dose is selected based on available information. If no information is available, a default starting dose of 175 mg/kg is often used.[6]

  • Observation: After dosing, the animal is observed for signs of toxicity and mortality. The observation period is typically 48 hours.[6]

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Termination: The study is concluded when one of the stopping criteria defined in the guideline is met. The LD50 is then calculated from the pattern of outcomes.

  • Necropsy: A gross necropsy of all animals is performed.

Biological Activity and Potential Signaling Pathways

This compound is recognized as a key intermediate in the synthesis of various pharmaceuticals.[1] While specific mechanisms of action for this compound are not well-documented, the broader class of chalcones is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Some chalcone derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/ERK1/2 signaling pathway .[7] This pathway is crucial for cell proliferation, survival, and angiogenesis in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Below is a simplified representation of a potential signaling pathway that could be influenced by pyridine-containing chalcones, based on the known activities of related compounds.

PI3K_Akt_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt MEK MEK Akt->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Chalcone (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Chalcone->PI3K Inhibition (potential) Chalcone->Akt Inhibition (potential) Chalcone->ERK Inhibition (potential) Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Potential inhibition of the PI3K/Akt/ERK1/2 signaling pathway by chalcone derivatives.

Experimental Protocols

Synthesis of this compound

A general synthesis method for this compound involves the reaction of 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Experimental Protocol: Synthesis

  • Reactants: A mixture of 4-acetylpyridine and N,N-dimethylformamide-dimethyl acetal is prepared.

  • Reaction Condition: The mixture is refluxed for several hours.

  • Work-up: The reaction mixture is concentrated under reduced pressure (in vacuo).

  • Purification: The resulting residue is recrystallized from a suitable solvent, such as ethanol, to yield the final product.

Summary and Future Directions

This compound is a compound with significant potential as a building block in medicinal chemistry and other areas of organic synthesis. While a complete safety and toxicity profile is not yet available, preliminary information from related compounds suggests that it should be handled with appropriate care, following standard laboratory safety procedures.

Future research should focus on conducting comprehensive toxicological studies, including the determination of its LD50, and investigating its specific mechanisms of biological activity. Elucidating the signaling pathways it modulates will be crucial for the development of any potential therapeutic applications. This will enable a more complete understanding of its risk-benefit profile for researchers and drug development professionals.

References

Structural and Conformational Analysis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural and conformational analysis of the title compound, (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one. This molecule is of interest in medicinal chemistry and materials science due to its potential applications as a versatile synthetic intermediate. This document summarizes key crystallographic data, provides an overview of its molecular conformation, and outlines the experimental and computational methodologies relevant to its study.

Molecular Structure and Crystallographic Data

The molecular structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/n.[1] The crystallographic data and refinement parameters are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound. [1][2]

ParameterValue
Empirical formulaC10H12N2O
Formula weight176.22
Temperature294(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/n
Unit cell dimensionsa = 5.6300 (11) Åb = 22.850 (5) Åc = 7.8400 (16) Åβ = 107.57 (3)°
Volume961.5 (3) ų
Z4
Density (calculated)1.218 Mg/m³
Absorption coefficient0.083 mm⁻¹
F(000)376
Crystal size0.12 x 0.10 x 0.08 mm
Theta range for data collection2.53 to 25.99°
Reflections collected5177
Independent reflections1784 [R(int) = 0.0219]
Completeness to theta = 25.99°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1784 / 0 / 121
Goodness-of-fit on F²1.003
Final R indices [I>2sigma(I)]R1 = 0.0401, wR2 = 0.1077
R indices (all data)R1 = 0.0505, wR2 = 0.1371
Largest diff. peak and hole0.201 and -0.134 e.Å⁻³

Molecular Conformation

The single-crystal X-ray diffraction study reveals that the this compound molecule is nearly planar.[2] The root-mean-square deviation of the non-hydrogen atoms from the mean plane is 0.099 Å.[2] This planarity is indicative of extensive π-conjugation across the molecule, extending from the dimethylamino group, through the propenone backbone, to the pyridinyl ring.

Selected bond lengths, bond angles, and torsion angles, as determined from the crystallographic information file (CIF), are presented in Tables 2, 3, and 4, respectively. These parameters provide a quantitative description of the molecular geometry.

Table 2: Selected Bond Lengths (Å).

BondLength (Å)
O1-C71.240 (2)
N1-C41.336 (2)
N1-C11.341 (2)
N2-C91.336 (2)
N2-C101.454 (2)
N2-C81.455 (2)
C1-C21.381 (3)
C2-C31.383 (3)
C3-C61.488 (2)
C3-C41.385 (2)
C5-C61.353 (3)
C6-C71.464 (2)
C7-C91.428 (2)

Table 3: Selected Bond Angles (°).

AngleDegrees (°)
C4-N1-C1117.16 (16)
C9-N2-C10116.88 (16)
C9-N2-C8117.22 (16)
C10-N2-C8115.82 (16)
N1-C1-C2123.64 (18)
C1-C2-C3118.80 (17)
C4-C3-C2118.42 (16)
C4-C3-C6121.28 (16)
C2-C3-C6120.30 (16)
N1-C4-C3123.55 (17)
C6-C5-H5121.5
C5-C6-C3119.22 (17)
C5-C6-C7120.25 (16)
C3-C6-C7120.53 (15)
O1-C7-C9119.89 (16)
O1-C7-C6121.16 (16)
C9-C7-C6118.94 (15)
N2-C9-C7121.08 (16)
N2-C9-H9119.5
C7-C9-H9119.5

Table 4: Selected Torsion Angles (°).

Torsion AngleDegrees (°)
C1-N1-C4-C30.2 (2)
C4-N1-C1-C2-0.2 (3)
C10-N2-C9-C7179.91 (18)
C8-N2-C9-C70.5 (3)
N1-C1-C2-C3-0.1 (3)
C1-C2-C3-C40.3 (3)
C1-C2-C3-C6-179.08 (18)
C2-C3-C4-N1-0.2 (3)
C6-C3-C4-N1179.16 (18)
C4-C3-C6-C5-179.12 (19)
C2-C3-C6-C50.2 (3)
C4-C3-C6-C71.1 (3)
C2-C3-C6-C7-179.54 (16)
C3-C6-C7-O1-3.5 (3)
C5-C6-C7-O1176.24 (19)
C3-C6-C7-C9177.10 (16)
C5-C6-C7-C9-3.1 (3)
O1-C7-C9-N20.8 (3)
C6-C7-C9-N2-179.83 (16)

Experimental Protocols

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and plausible synthetic route can be adapted from the synthesis of its isomers and related chalcones.[1] The synthesis would likely involve a Claisen-Schmidt condensation reaction between 4-acetylpyridine and a dimethylformamide derivative, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), which serves as the source of the dimethylamino-ethenylidene fragment.

A generalized workflow for such a synthesis is depicted below.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product cluster_purification Purification 4-Acetylpyridine 4-Acetylpyridine Condensation Condensation 4-Acetylpyridine->Condensation DMF-DMA DMF-DMA DMF-DMA->Condensation Crude Product Crude Product Condensation->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Generalized synthetic workflow.

Single-Crystal X-ray Diffraction

The crystallographic data presented in this guide were obtained from a single-crystal X-ray diffraction experiment.[2] A suitable crystal of the compound was mounted on a diffractometer. The data was collected at a controlled temperature using Mo Kα radiation.[2] The structure was solved using direct methods and refined by full-matrix least-squares on F².[2]

The logical workflow for determining the crystal structure is outlined below.

G Crystal Selection Crystal Selection Data Collection Data Collection Crystal Selection->Data Collection Mounting Structure Solution Structure Solution Data Collection->Structure Solution Diffraction Data Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Model Final Structure Final Structure Structure Refinement->Final Structure Refined Model

Caption: X-ray crystallography workflow.

Computational Analysis

No specific computational studies, such as Density Functional Theory (DFT) calculations, were found for this compound in the surveyed literature. However, DFT is a powerful tool for complementing experimental data by providing insights into molecular properties such as conformational energies, electronic structure, and spectroscopic properties. For similar chalcone derivatives, DFT calculations have been successfully used to optimize molecular geometries, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO and LUMO) to understand their electronic and photophysical properties. Such studies would be valuable in further elucidating the structure-property relationships of the title compound.

Conclusion

The structural analysis of this compound, based on single-crystal X-ray diffraction data, reveals a nearly planar conformation, which is a consequence of extended π-conjugation. The detailed bond lengths, bond angles, and torsion angles provide a precise geometric description of the molecule in the solid state. While a specific experimental protocol for its synthesis was not found, a plausible synthetic route via Claisen-Schmidt condensation is proposed. Further computational studies would be beneficial to gain a deeper understanding of its conformational flexibility and electronic properties in different environments, which is crucial for its potential applications in drug development and materials science.

References

Methodological & Application

Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a valuable intermediate in the development of pharmaceutical compounds and a versatile building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

This compound is a yellow powdered solid with the chemical formula C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol .[1] Its structure, featuring a pyridine ring and an enaminone moiety, makes it a subject of interest for the synthesis of various biologically active molecules.

Reaction Scheme

The synthesis of this compound is achieved through a one-step condensation reaction between 4-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2]

G 4-Acetylpyridine 4-Acetylpyridine Reaction Condensation 4-Acetylpyridine->Reaction DMF-DMA N,N-Dimethylformamide dimethyl acetal DMF-DMA->Reaction Product This compound Reaction->Product

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of the target compound.

Materials and Equipment
Reagent/MaterialGradeSupplier
4-AcetylpyridineReagentCommercially Available
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)ReagentCommercially Available
XyleneAnhydrousCommercially Available
Round-bottom flask-Standard laboratory equipment
Reflux condenser-Standard laboratory equipment
Magnetic stirrer with heating-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment
Procedure

A mixture of 4-acetylpyridine and an equimolar amount of N,N-dimethylformamide dimethyl acetal (DMF-DMA) is prepared in a round-bottom flask containing a suitable volume of anhydrous xylene to act as the solvent. The reaction mixture is then heated to reflux with continuous stirring. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified, typically by recrystallization from a suitable solvent, to yield the final product as a yellow solid.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the expected product.

Table 1: Reactant Properties
ReactantMolecular FormulaMolecular Weight ( g/mol )Moles (for a 1:1 molar ratio)
4-AcetylpyridineC₇H₇NO121.141.0
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)C₅H₁₃NO₂119.161.0
Table 2: Expected Product Characterization
PropertyExpected Value
Chemical Name This compound
CAS Number 66521-53-7[1]
Molecular Formula C₁₀H₁₂N₂O[1]
Molecular Weight 176.22 g/mol [1]
Appearance Yellow powder[1]
Purity (HPLC) ≥ 99%[1]
Storage Conditions Store at 0-8°C[1]

Experimental Workflow

The logical flow of the synthesis and purification process is outlined below.

G A Mixing Reactants: 4-Acetylpyridine and DMF-DMA in Xylene B Reflux Reaction A->B C Reaction Monitoring (TLC) B->C D Solvent Removal (Rotary Evaporation) C->D Reaction Complete E Purification (Recrystallization) D->E F Characterization of Final Product E->F

Figure 2. Workflow for the synthesis and purification of the target compound.

Safety Precautions

Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheets (MSDS) for 4-acetylpyridine, N,N-dimethylformamide dimethyl acetal, and xylene for detailed safety information.

References

Application Notes and Protocols for (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a pyridine-containing chalcone derivative, a class of compounds recognized for its significant and diverse biological activities.[1][2] As an α,β-unsaturated ketone, its chemical structure serves as a versatile scaffold for the synthesis of various bioactive molecules, making it a compound of high interest in pharmaceutical research and drug development.[1][2] This document provides an overview of its potential applications, particularly in anticancer research, and detailed protocols for its synthesis and biological evaluation. While specific experimental data for this exact compound is emerging, the information presented is based on closely related and potent pyridine-chalcone analogs, suggesting promising avenues for investigation.

Chemical Properties

PropertyValue
IUPAC Name (2E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Appearance Expected to be a solid
Class Pyridine-containing chalcone

Applications in Pharmaceutical Research

The primary application of this compound and its analogs in pharmaceutical research is in the field of oncology. Chalcones containing a pyridine ring have demonstrated potent anticancer activities through various mechanisms.

Anticancer Activity: Microtubule Destabilization

Several pyridine-chalcone derivatives have been identified as potent microtubule-destabilizing agents.[1] They function by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1]

A representative potent pyridine-chalcone analog, compound 16f from a study by Xu et al., exhibited significant antiproliferative activity against a panel of human cancer cell lines.[1] It is anticipated that this compound may exhibit similar properties, making it a valuable candidate for further investigation.

Table 1: Antiproliferative Activity of a Representative Pyridine-Chalcone Analog (Compound 16f) [1]

Cell LineCancer TypeIC₅₀ (µM)
MGC-803Human gastric carcinoma0.023 ± 0.005
HCT-116Human colon cancer0.031 ± 0.007
A549Human lung cancer0.028 ± 0.004
HeLaHuman cervical cancer0.045 ± 0.008
MCF-7Human breast cancer0.035 ± 0.006

Data for compound 16f is presented as a representative example of a potent pyridine-chalcone derivative. Similar assays are recommended for this compound.

The proposed mechanism involves the binding of the chalcone to the colchicine site of tubulin, which disrupts microtubule dynamics.[1] This leads to a cascade of cellular events culminating in apoptotic cell death.

chalcone (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one tubulin Tubulin Dimers chalcone->tubulin Binds to Colchicine Site mt Microtubule Polymerization chalcone->mt Inhibits g2m G2/M Phase Arrest mt->g2m Disruption leads to apoptosis Apoptosis g2m->apoptosis Induces

Figure 1: Proposed mechanism of action for microtubule destabilization.
Antioxidant Activity

Chalcones are known for their antioxidant properties. Pyridine-based chalcones have been evaluated for their capacity to scavenge free radicals and chelate metal ions. This antioxidant potential could be beneficial in counteracting oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol is a Claisen-Schmidt condensation reaction adapted from procedures for similar chalcones.

Materials:

  • 4-Acetylpyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 4-acetylpyridine (1 equivalent) in ethanol in a round-bottom flask.

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) to the solution.

  • Add a catalytic amount of 10% potassium hydroxide solution.

  • Stir the reaction mixture at room temperature for 10-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

start 4-Acetylpyridine + N,N-Dimethylformamide dimethyl acetal reaction Claisen-Schmidt Condensation (Ethanol, KOH, RT, 10-12h) start->reaction filtration Vacuum Filtration reaction->filtration recrystallization Recrystallization filtration->recrystallization product (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one recrystallization->product

Figure 2: Synthetic workflow for the target compound.
Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)

This protocol determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Protocol 3: Tubulin Polymerization Assay

This assay measures the compound's ability to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound dissolved in DMSO

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing 1 mM GTP and 10% glycerol.

  • Add different concentrations of the test compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

  • Add the tubulin solution to each well to initiate polymerization.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • The rate of tubulin polymerization is proportional to the increase in absorbance. Calculate the percentage of inhibition compared to the control.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

cluster_exp Experimental Workflow synthesis Synthesis & Purification mtt Antiproliferative Assay (MTT) synthesis->mtt Test Compound tubulin_assay Tubulin Polymerization Assay mtt->tubulin_assay Determine IC50 cell_cycle Cell Cycle Analysis tubulin_assay->cell_cycle Confirm Mechanism data Data Analysis & Interpretation cell_cycle->data

Figure 3: Overall experimental workflow for biological evaluation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of anticancer drug discovery. Its structural similarity to other potent pyridine-chalcone derivatives suggests that it may act as a microtubule-destabilizing agent, inducing cell cycle arrest and apoptosis in cancer cells. The provided protocols offer a comprehensive framework for the synthesis and detailed biological evaluation of this compound, encouraging further research to unlock its full therapeutic potential.

References

Application Notes and Protocols for (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a versatile chemical intermediate, belonging to the class of enaminones, which are valuable precursors in organic synthesis. Its unique structural features, including a pyridine ring, a conjugated enone system, and a dimethylamino group, make it a reactive building block for the synthesis of a wide array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of substituted pyrimidines, which are key scaffolds in the development of kinase inhibitors and other therapeutic agents.

Key Applications

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly substituted pyrimidines. These pyrimidine derivatives are of significant interest in medicinal chemistry due to their potential as kinase inhibitors, including Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase (PI3K), which are implicated in cancer and other diseases. The enaminone structure allows for facile cyclocondensation reactions with guanidine and other amidine-containing reagents to form the pyrimidine ring.

Experimental Protocols

Synthesis of 2-amino-4-(pyridin-4-yl)pyrimidine

This protocol details the synthesis of 2-amino-4-(pyridin-4-yl)pyrimidine, a key intermediate for the development of kinase inhibitors, via the cyclocondensation of this compound with guanidine hydrochloride.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add guanidine hydrochloride (1.5 eq) followed by sodium ethoxide (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: To the residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a DCM:MeOH gradient to afford the pure 2-amino-4-(pyridin-4-yl)pyrimidine.

Expected Yield: Based on similar reactions with isomeric starting materials, a yield of approximately 70-75% can be expected.

Data Presentation

ProductStarting MaterialReagentsSolventReaction TimeYield (%)
2-amino-4-(pyridin-4-yl)pyrimidineThis compoundGuanidine hydrochloride, Sodium ethoxideEthanol6-8 hours~73

Visualizations

Synthesis Workflow

G start Start: (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one reagents Add Guanidine HCl and Sodium Ethoxide in Ethanol start->reagents reflux Reflux for 6-8 hours reagents->reflux workup Solvent Removal and Aqueous Work-up reflux->workup extraction DCM Extraction workup->extraction purification Silica Gel Column Chromatography extraction->purification product Product: 2-amino-4- (pyridin-4-yl)pyrimidine purification->product

Caption: Synthetic workflow for 2-amino-4-(pyridin-4-yl)pyrimidine.

Downstream Application in Kinase Inhibitor Synthesis

The synthesized 2-amino-4-(pyridin-4-yl)pyrimidine can be further elaborated to generate potent kinase inhibitors. The 2-amino group serves as a handle for the introduction of various substituents to modulate potency and selectivity.

G intermediate 2-amino-4-(pyridin-4-yl)pyrimidine coupling Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki coupling) intermediate->coupling elaboration Further Functionalization of Substituents coupling->elaboration inhibitor Potent and Selective Kinase Inhibitor elaboration->inhibitor

Caption: Elaboration of the pyrimidine intermediate to a kinase inhibitor.

Targeted Signaling Pathways

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibitors of CDK2 can arrest the cell cycle and are therefore of interest as anti-cancer agents.

G CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->Rb hyperphosphorylates S_Phase S-Phase Entry CyclinE_CDK2->S_Phase promotes Inhibitor CDK2 Inhibitor (Derived from Intermediate) Inhibitor->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK2 signaling pathway.

The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 converts to AKT AKT PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream phosphorylates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival promotes Inhibitor PI3K Inhibitor (Derived from Intermediate) Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway.

Experimental procedures for biological assays with (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for conducting biological assays to evaluate the therapeutic potential of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a chalcone derivative. The protocols focus on assessing its cytotoxic and apoptotic effects on cancer cells, as well as its potential mechanism of action through modulation of the PI3K/Akt signaling pathway.

Overview and Potential Applications

This compound belongs to the chalcone class of compounds, which are known for their wide range of pharmacological activities, including anti-cancer properties.[1] This synthetic chalcone derivative, with its pyridine moiety, is a candidate for investigation as an anti-proliferative agent.[1][2] The following protocols outline key in vitro assays to characterize its biological activity.

Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, MGC-803) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[4] Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO.[5] Serially dilute the compound in culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known cytotoxic drug like 5-Fluorouracil).[1]

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.[1]

  • MTT Addition: After incubation, add 10 µL of 12 mM MTT stock solution to each well.[4]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[4]

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Gently mix the contents of each well by pipetting up and down. Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity
Compound Concentration (µM)Cell Line 1 (e.g., MCF-7) % ViabilityCell Line 2 (e.g., HCT-116) % ViabilityCell Line 3 (e.g., MGC-803) % Viability
0 (Vehicle Control)100100100
1
5
10
25
50
100
IC₅₀ (µM)

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound add_compound Add Compound to Cells prepare_compound->add_compound incubate_48h Incubate for 48 hours add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Solution (SDS-HCl) incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for MTT Cytotoxicity Assay.

Detection of Apoptosis by Annexin V Staining

The Annexin V assay is a common method for detecting apoptotic cells.[6] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[8]

Experimental Protocol: Annexin V Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both floating and adherent cells.[8] Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis by Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.

Data Presentation: Apoptosis Analysis
Treatment% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control
Compound (IC₅₀)

Logical Flow of Apoptosis Detection

Apoptosis_Detection_Logic start Treated Cell Population stain Stain with Annexin V and PI start->stain live Live Cells (Annexin V- / PI-) stain->live Intact Membrane No PS Exposure early_apoptosis Early Apoptotic Cells (Annexin V+ / PI-) stain->early_apoptosis Intact Membrane PS Exposure late_apoptosis Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) stain->late_apoptosis Compromised Membrane PS Exposure PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Compound->Akt Inhibits?

References

Application Notes and Protocols for the Quantification of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a key intermediate in pharmaceutical synthesis. The protocols described herein are for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS), and UV-Vis Spectrophotometry.

Synthesis Pathway

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction. This involves the reaction of a substituted acetophenone with a substituted benzaldehyde in the presence of a base.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-acetylpyridine 4-acetylpyridine Condensation Condensation 4-acetylpyridine->Condensation DMF-DMA N,N-Dimethylformamide dimethyl acetal DMF-DMA->Condensation Target_Compound (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Condensation->Target_Compound Base-catalyzed

Synthesis of the target compound.

Analytical Methods

A summary of the quantitative data for the three proposed analytical methods is presented below for easy comparison.

ParameterHPLC-UVUPLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL2 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) 0.3 µg/mL0.05 ng/mL0.5 µg/mL
Limit of Quantification (LOQ) 1 µg/mL0.1 ng/mL2 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 102.5%97.9 - 101.5%
Precision (% RSD) < 2.0%< 5.0%< 2.5%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substance and simple formulations.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

1.2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve Sample->Dissolve Filter Filter Dissolve->Filter Inject Inject Filter->Inject Separation Separation Inject->Separation C18 Column Detection Detection Separation->Detection UV at 254 nm Quantification Quantification Detection->Quantification Calibration Curve Report Report Quantification->Report

HPLC-UV experimental workflow.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of the target compound in complex biological matrices such as plasma or tissue homogenates.

Experimental Protocol

2.1. Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 5
    2.5 95
    3.0 95
    3.1 5

    | 4.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2.2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor Ion (m/z) 177.1 → Product Ion (m/z) 134.1

    • Internal Standard (IS): (e.g., Deuterated analogue) 182.1 → 139.1

2.3. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the UPLC-MS/MS system.

UV-Vis Spectrophotometry

This is a simple and rapid method for the quantification of the compound in pure form or in simple, non-absorbing matrices.

Experimental Protocol

3.1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.

3.2. Procedure:

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of the compound from 200 to 400 nm. The expected λmax is around 320 nm due to the conjugated system.

  • Standard Preparation: Prepare a stock solution (100 µg/mL) in methanol. From this, prepare a series of dilutions ranging from 2 to 20 µg/mL.

  • Calibration Curve: Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a sample solution in methanol with a concentration expected to fall within the calibration range. Measure its absorbance and determine the concentration from the calibration curve.

G cluster_validation Method Validation Parameters Specificity Specificity Linearity Linearity LOD LOD Linearity->LOD Lowest detectable LOQ LOQ Linearity->LOQ Lowest quantifiable Accuracy Accuracy Precision Precision Robustness Robustness Method Method Method->Specificity Differentiates analyte Method->Linearity Concentration range Method->Accuracy Closeness to true value Method->Precision Reproducibility Method->Robustness Withstands small changes

Logical relationship of validation parameters.

The Versatility of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one: A Gateway to Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a highly versatile and reactive building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its unique structural features, including a pyridinyl moiety, a conjugated enone system, and a dimethylamino group, make it a valuable precursor for the synthesis of pharmacologically relevant scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems, including pyrimidines, pyrazoles, and pyridines, using this key intermediate.

The electrophilic nature of the enone system, coupled with the potential for the dimethylamino group to act as a leaving group, allows for facile cyclocondensation reactions with a variety of binucleophiles. This reactivity profile opens up straightforward synthetic routes to a multitude of heterocyclic cores that are prominent in medicinal chemistry and drug discovery programs.

Synthesis of Substituted Pyrimidines

The reaction of this compound with amidine derivatives, such as urea or thiourea, provides a direct and efficient method for the synthesis of 4-(pyridin-4-yl)-substituted pyrimidines. These compounds are of significant interest due to their prevalence in biologically active molecules.

Table 1: Synthesis of 4-(Pyridin-4-yl)pyrimidin-2(1H)-(thi)ones

EntryBinucleophileProduct StructureReaction ConditionsTypical Yield (%)
1Urea4-(Pyridin-4-yl)pyrimidin-2(1H)-oneNaOEt, EtOH, Reflux, 8-12 h75-85
2Thiourea4-(Pyridin-4-yl)pyrimidine-2(1H)-thioneNaOEt, EtOH, Reflux, 8-12 h80-90
Experimental Protocol: Synthesis of 4-(Pyridin-4-yl)pyrimidin-2(1H)-one
  • To a solution of sodium ethoxide (prepared by dissolving 0.23 g, 10 mmol of sodium in 20 mL of absolute ethanol), add this compound (1.76 g, 10 mmol) and urea (0.60 g, 10 mmol).

  • The reaction mixture is heated to reflux and stirred for 8-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with cold water, and the precipitated solid is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-(pyridin-4-yl)pyrimidin-2(1H)-one.

G start This compound reagent + Urea (NaOEt, EtOH, Reflux) start->reagent Cyclocondensation product 4-(Pyridin-4-yl)pyrimidin-2(1H)-one reagent->product

Caption: Reaction scheme for pyrimidine synthesis.

Synthesis of Substituted Pyrazoles

The reaction with hydrazine derivatives offers a straightforward route to 3-(pyridin-4-yl)-substituted pyrazoles. The regioselectivity of the reaction can be influenced by the substitution on the hydrazine molecule.

Table 2: Synthesis of 3-(Pyridin-4-yl)pyrazoles

EntryReagentProduct StructureReaction ConditionsTypical Yield (%)
1Hydrazine hydrate4-(1H-Pyrazol-3-yl)pyridineEtOH, Reflux, 4-6 h85-95
2Phenylhydrazine4-(1-Phenyl-1H-pyrazol-5-yl)pyridineAcetic acid, Reflux, 6-8 h70-80
Experimental Protocol: Synthesis of 4-(1H-Pyrazol-3-yl)pyridine
  • In a round-bottom flask, dissolve this compound (1.76 g, 10 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (0.5 mL, 10 mmol) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield pure 4-(1H-pyrazol-3-yl)pyridine.

G start This compound reagent + Hydrazine Hydrate (EtOH, Reflux) start->reagent Cyclocondensation product 4-(1H-Pyrazol-3-yl)pyridine reagent->product

Caption: Reaction scheme for pyrazole synthesis.

Synthesis of Substituted Pyridines

This compound can also serve as a synthon for the construction of substituted pyridine rings through reaction with active methylene compounds, such as malononitrile, in the presence of a suitable base.

Table 3: Synthesis of 2-Amino-4-(pyridin-4-yl)nicotinonitrile

EntryReagentProduct StructureReaction ConditionsTypical Yield (%)
1Malononitrile2-Amino-4-(pyridin-4-yl)nicotinonitrilePiperidine, EtOH, Reflux, 6-8 h70-80
Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-4-yl)nicotinonitrile
  • To a mixture of this compound (1.76 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (25 mL), add a catalytic amount of piperidine (0.1 mL).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-amino-4-(pyridin-4-yl)nicotinonitrile.

  • Further purification can be achieved by recrystallization if necessary.

G start This compound reagent + Malononitrile (Piperidine, EtOH, Reflux) start->reagent Michael Addition-Cyclization product 2-Amino-4-(pyridin-4-yl)nicotinonitrile reagent->product

Caption: Reaction scheme for pyridine synthesis.

Logical Workflow for Heterocyclic Synthesis

The general workflow for utilizing this compound as a building block for heterocyclic synthesis is outlined below.

G cluster_start Starting Material cluster_reagents Binucleophilic Reagents cluster_products Heterocyclic Products start (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one reagent1 Urea / Thiourea start->reagent1 Reacts with reagent2 Hydrazine Derivatives start->reagent2 Reacts with reagent3 Active Methylene Compounds start->reagent3 Reacts with product1 Pyrimidines reagent1->product1 Forms product2 Pyrazoles reagent2->product2 Forms product3 Pyridines reagent3->product3 Forms

Caption: General workflow for heterocyclic synthesis.

These protocols and application notes demonstrate the significant utility of this compound as a versatile and efficient building block for the synthesis of a wide range of medicinally important heterocyclic compounds. The straightforward nature of these reactions, coupled with the potential for diversification, makes this compound an invaluable tool for researchers in the field of drug discovery and development.

Application Notes and Protocols for (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a versatile enaminone intermediate primarily utilized in the synthesis of complex heterocyclic compounds with potential therapeutic applications. While direct in vitro and in vivo studies on this specific compound are limited in publicly available literature, its utility as a precursor for potent cytotoxic agents has been demonstrated. This document provides an overview of its application in the synthesis of oxindole-linked indolyl-pyrimidine derivatives and detailed protocols for evaluating the biological activity of such derivatives, based on studies of the closely related pyridin-3-yl isomer. These derivatives have shown promise as anticancer agents by inducing cell cycle arrest and apoptosis.

Application as a Synthetic Intermediate

This compound serves as a key building block in multi-component reactions to generate diverse molecular scaffolds. A notable application is in the synthesis of oxindole-linked indolyl-pyrimidine derivatives, which have been investigated for their cytotoxic potential against various cancer cell lines.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Final Product Enaminone This compound Pyrimidine_Formation Pyrimidine Ring Formation Enaminone->Pyrimidine_Formation Indole_Guanidine Indole-Guanidine Derivative Indole_Guanidine->Pyrimidine_Formation Oxindole_Aldehyde Oxindole-Aldehyde Derivative Knoevenagel_Condensation Knoevenagel Condensation Oxindole_Aldehyde->Knoevenagel_Condensation Pyrimidine_Formation->Knoevenagel_Condensation Intermediate Final_Compound Oxindole-Linked Indolyl-Pyrimidine Derivative Knoevenagel_Condensation->Final_Compound

Caption: Synthetic route to oxindole-linked indolyl-pyrimidines.

Biological Activity of Derivatives

While data for the direct derivatives of the pyridin-4-yl isomer is not available, a study on the pyridin-3-yl analogue, which shares significant structural similarity, has yielded a series of oxindole-linked indolyl-pyrimidine derivatives with potent cytotoxic activity.[1][2] The most active compound from this series, designated as 8e , demonstrated significant inhibitory effects on various cancer cell lines.

In Vitro Cytotoxicity Data (IC₅₀ Values)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of a lead derivative synthesized from the pyridin-3-yl analogue of the title compound.[1][2]

CompoundPA-1 (Ovarian)U-87MG (Glioblastoma)LnCaP (Prostate)MCF-7 (Breast)
8e 2.43 ± 0.29 µM4.12 ± 0.21 µM6.23 ± 0.34 µM5.54 ± 0.25 µM

Experimental Protocols

The following are detailed protocols for the evaluation of cytotoxic and apoptotic activities of compounds derived from this compound, based on the methodologies reported for analogous derivatives.[1][2]

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of synthesized compounds on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., PA-1, U-87MG, LnCaP, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5x10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare various concentrations of the test compounds in DMEM. After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the test compounds at desired concentrations. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values using a suitable software.

Protocol 2: Cell Cycle Analysis

Objective: To investigate the effect of the most active compound on the cell cycle distribution of a sensitive cancer cell line.

Materials:

  • PA-1 cells (or other sensitive cell line)

  • Propidium Iodide (PI)

  • RNase A

  • Phosphate Buffered Saline (PBS)

  • Ethanol (70%, ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed PA-1 cells and treat them with the IC₅₀ concentration of the test compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)

Objective: To qualitatively assess the induction of apoptosis by the test compound.

Materials:

  • PA-1 cells

  • Acridine Orange (AO) solution (100 µg/mL in PBS)

  • Ethidium Bromide (EB) solution (100 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat PA-1 cells with the IC₅₀ concentration of the test compound for 24 hours.

  • Staining: Add a mixture of AO and EB (1:1) to the cells and incubate for 5 minutes.

  • Visualization: Observe the cells under a fluorescence microscope and categorize them based on their morphology and fluorescence:

    • Live cells: Green nucleus with intact structure.

    • Early apoptotic cells: Green nucleus with chromatin condensation or nuclear fragmentation.

    • Late apoptotic cells: Orange nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Orange, uniformly stained nucleus.

Proposed Mechanism of Action

Based on the findings for the lead compound 8e , the oxindole-linked indolyl-pyrimidine derivatives synthesized using the pyridin-3-yl analogue of the title compound likely exert their cytotoxic effects by inducing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells.[1][2]

Signaling Pathway Diagram

Apoptosis_Pathway Compound_8e Oxindole-Linked Indolyl-Pyrimidine Derivative (e.g., 8e) Cancer_Cell PA-1 Ovarian Cancer Cell Compound_8e->Cancer_Cell Targets G2M_Arrest G2/M Phase Cell Cycle Arrest Cancer_Cell->G2M_Arrest Leads to Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Leads to Cell_Death Cancer Cell Death G2M_Arrest->Cell_Death Apoptosis_Induction->Cell_Death

Caption: Proposed mechanism of action for cytotoxic derivatives.

References

The Versatile Scaffold: (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one , a pyridine derivative, is a valuable and versatile building block in the synthesis of novel therapeutic agents. Its unique chemical structure serves as a key intermediate in the development of a wide range of biologically active molecules.[1][2] This compound is particularly significant in the fields of oncology and neurology, where it has been instrumental in the creation of potent inhibitors of key signaling pathways and modulators of neurotransmitter systems.[1]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the discovery of new therapeutic agents.

Therapeutic Applications and Mechanism of Action

This compound and its analogues are precursors to a variety of heterocyclic compounds, most notably pyrimidine and pyridine derivatives, which have demonstrated significant potential as anticancer and anti-angiogenic agents. The primary mechanism of action for many of these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.

One of the most critical targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their shrinkage and suppression.

Derivatives synthesized from the title compound have also shown potent activity against other kinases, such as Bcr-Abl and Raf kinases , which are implicated in various forms of cancer, including chronic myeloid leukemia and melanoma. The mechanism often involves competitive binding at the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that drives cancer cell proliferation and survival.

Beyond oncology, the structural motif of this compound is being explored for the development of agents targeting neurological disorders, owing to its potential to interact with neurotransmitter systems.[1]

Quantitative Data on Derived Therapeutic Agents

The following tables summarize the in vitro efficacy of various therapeutic agents synthesized using this compound or its close analogues as a starting material.

Table 1: Anticancer Activity of Pyridine and Pyrimidine Derivatives
Compound Class Target Cell Line IC50 (µM) Reference Compound Reference IC50 (µM)
Pyridine DerivativeHepG2 (Liver Cancer)4.25Sorafenib9.18
Pyridine DerivativeMCF-7 (Breast Cancer)6.08Sorafenib5.47
Pyridin-3-yl PyrimidineK562 (Leukemia)Potent InhibitionImatinibNot specified
2,4-diaminopyrimidineA549 (Lung Cancer)15.3DoxorubicinNot specified
2,4-diaminopyrimidineMCF-7 (Breast Cancer)10.9DoxorubicinNot specified
Table 2: VEGFR-2 Kinase Inhibitory Activity
Compound Class IC50 (nM)
Pyridine Derivative120
Pyridine Derivative130
3-cyano-6-naphthylpyridineSub-nanomolar

Experimental Protocols

Protocol 1: Synthesis of Pyrimidin-4(3H)-one Derivatives

This protocol describes a general method for the synthesis of pyrimidin-4(3H)-one derivatives, potent anticancer agents, using this compound as a key intermediate.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Standard laboratory glassware and purification equipment

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in absolute ethanol.

  • Addition of Base: To the stirred solution, add a solution of sodium ethoxide (2.5 equivalents) in ethanol dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Isolation: The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the desired pyrimidin-4(3H)-one derivative.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the procedure to evaluate the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines.

Materials:

  • Synthesized pyrimidine derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Visualizations

G cluster_synthesis Synthesis Workflow A (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one C Cyclocondensation A->C B Guanidine B->C D Pyrimidine Derivative C->D

Caption: Synthetic route to pyrimidine derivatives.

G cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibits (ATP-binding site) G cluster_workflow Experimental Workflow for Anticancer Drug Screening Start Synthesized Compound Step1 Prepare Stock Solution (DMSO) Start->Step1 Step2 Serial Dilution in Culture Medium Step1->Step2 Step3 Treat Cancer Cell Lines Step2->Step3 Step4 Incubate (48-72h) Step3->Step4 Step5 MTT Assay Step4->Step5 Step6 Measure Absorbance Step5->Step6 End Calculate IC50 Value Step6->End

References

Application Notes and Protocols for the Purification of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a versatile intermediate in pharmaceutical and organic synthesis. The following sections outline the primary purification techniques, present relevant data, and offer step-by-step experimental procedures.

Introduction

This compound is a key building block in the synthesis of various bioactive molecules and pharmaceutical agents. Its purity is crucial for successful downstream applications and for ensuring the safety and efficacy of final products. This document details the recommended methods for its purification, primarily focusing on recrystallization, the most commonly cited technique for this compound.

Purification Techniques

The primary method for the purification of this compound is recrystallization. Column chromatography can be employed as an alternative or supplementary technique for achieving higher purity.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of purified crystals. For this compound, ethanol has been reported as an effective solvent for recrystallization, yielding the product as yellow blocks.[1][2]

Column Chromatography

For instances where recrystallization does not yield a product of the desired purity, or for the separation of closely related impurities, column chromatography is a viable option. This technique separates compounds based on their differential adsorption onto a stationary phase. Given the polar nature of the pyridinyl and enone moieties, a silica gel stationary phase is appropriate. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a logical starting point for method development.

Data Presentation

The following table summarizes the available quantitative data for this compound.

ParameterValueReference
Molecular FormulaC₁₀H₁₂N₂O[1]
Molecular Weight176.22 g/mol [3]
AppearanceYellow powder/blocks[1][3]
Purity (by HPLC)≥ 99%[3]
Melting Point113 °C
Boiling Point281 °C at 760 mmHg

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol describes the purification of crude this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude orange residue of this compound into an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, subsequently place the flask in an ice bath for approximately 30 minutes.

  • Isolation: Collect the resulting yellow crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Protocol 2: Column Chromatography

This protocol provides a general guideline for the purification of this compound by silica gel column chromatography. The exact solvent system may require optimization.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack it into the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 10% ethyl acetate in hexanes) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be from 10% to 50% ethyl acetate in hexanes.

  • Fraction Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Synthesis Crude Product This compound Recrystallization Recrystallization Synthesis->Recrystallization Primary Method ColumnChromatography Column Chromatography Synthesis->ColumnChromatography Alternative/Further Purification PurityAnalysis Purity Analysis (e.g., HPLC, TLC) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure Product PurityAnalysis->PureProduct

Caption: General workflow for the purification of this compound.

RecrystallizationProtocol A 1. Dissolve Crude Product in Hot Ethanol B 2. Hot Filtration (if necessary) A->B C 3. Cool Solution to Induce Crystallization B->C D 4. Isolate Crystals by Vacuum Filtration C->D E 5. Wash Crystals with Cold Ethanol D->E F 6. Dry Crystals Under Vacuum E->F G Pure (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one F->G

Caption: Step-by-step protocol for recrystallization.

References

Application Notes and Protocols for (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a versatile and highly reactive trifunctional building block in organic synthesis. Its unique structure, incorporating an enaminone moiety, renders it susceptible to a variety of chemical transformations, making it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this reagent in the synthesis of substituted pyrimidines, pyridines, and pyrazoles, which are important scaffolds in medicinal chemistry and drug discovery. The enaminone's electrophilic and nucleophilic sites allow for facile construction of these complex molecular architectures.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Appearance Light yellow crystalline powder
Melting Point 100-105 °C
Solubility Soluble in most organic solvents

Applications in Heterocyclic Synthesis

This compound serves as a key intermediate for the synthesis of various pharmacologically relevant heterocyclic systems. Its reactivity is primarily centered around the α,β-unsaturated ketone system and the enamine functionality.

Synthesis of Substituted Pyrimidines

The reaction of this compound with N-nucleophiles, such as guanidine, is a well-established method for the synthesis of 2-aminopyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules.

Reaction Scheme:

Figure 1: Synthesis of 2-Amino-4-(pyridin-4-yl)pyrimidine.

Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-4-yl)pyrimidine

This protocol is adapted from the synthesis of the analogous 4-(pyridin-2-yl)pyrimidin-2-amine.

  • Materials:

    • This compound

    • Guanidine nitrate

    • Sodium hydroxide (NaOH)

    • n-Butanol

  • Procedure:

    • Suspend this compound (1.0 eq) in n-butanol.

    • Add guanidine nitrate (1.0 eq) and sodium hydroxide (1.0 eq) to the suspension.

    • Reflux the reaction mixture at 110 °C for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 2-amino-4-(pyridin-4-yl)pyrimidine.

Expected Yield and Spectral Data (based on pyridin-2-yl analog)[1]:

CompoundYieldSpectroscopic Data
2-Amino-4-(pyridin-2-yl)pyrimidine 60%¹H NMR (300 MHz, CDCl₃): δ 8.69 (dd, J = 11.9, 10.0 Hz, 1H), 8.45 (dd, J = 5.1, 2.6 Hz, 1H), 8.40 – 8.20 (m, 1H), 7.85 (ddd, J = 17.9, 9.4, 7.3 Hz, 1H), 7.64 (dd, J = 5.1, 2.8 Hz, 1H), 7.53 – 7.30 (m, 1H), 5.30 (s, 2H).¹³C NMR (75 MHz, CDCl₃): δ 164.49, 163.75, 159.65, 154.75, 149.79, 137.29, 125.41, 121.87, 108.26.IR (KBr): 3471, 3142, 1622, 1568, 1463, 1340, 1215, 1095, 993, 783, 650, 524 cm⁻¹.
Synthesis of Substituted Pyridines

Enaminones are excellent precursors for the synthesis of substituted pyridines through their reaction with active methylene compounds. The reaction of this compound with a reagent like malononitrile, in the presence of a base, is expected to yield a highly functionalized 2-aminopyridine derivative.

Reaction Scheme:

Figure 2: Synthesis of 2-Amino-3-cyano-6-(pyridin-4-yl)pyridine.

Experimental Protocol: Synthesis of 2-Amino-3-cyano-6-(pyridin-4-yl)pyridine

  • Materials:

    • This compound

    • Malononitrile

    • Sodium ethoxide (NaOEt) or another suitable base (e.g., piperidine, triethylamine)

    • Ethanol

  • Procedure:

    • Dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol.

    • Add a catalytic amount of a base, such as sodium ethoxide or piperidine, to the reaction mixture.

    • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate from the solution upon cooling. If not, concentrate the solvent under reduced pressure.

    • Collect the solid product by filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent to obtain the pure 2-amino-3-cyano-6-(pyridin-4-yl)pyridine.

Expected Yield and Spectral Data:

Synthesis of Substituted Pyrazoles

The reaction of enaminones with hydrazine derivatives provides a straightforward route to the synthesis of pyrazoles. This compound is expected to react with hydrazine hydrate to form 4-(pyridin-4-yl)-1H-pyrazole.

Reaction Scheme:

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The most common and direct method for synthesizing this compound is the condensation reaction between 4-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction proceeds via the formation of an enamine intermediate.

Q2: What are the typical yields for this synthesis?

Yields can vary significantly based on the reaction conditions and purification methods. While specific yields for this exact compound are not widely published in comparative studies, similar syntheses of enaminones from acetylpyridines have reported yields ranging from 80% to over 90% under optimized conditions.[1] For instance, a scale-up synthesis of a similar intermediate for the drugs Imatinib and Nilotinib from 3-acetylpyridine reported an 80% yield.[1]

Q3: What are the critical parameters affecting the yield and purity of the product?

Several factors can influence the outcome of the synthesis:

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent or under neat conditions at around 110-120°C.

  • Reaction Time: Sufficient reaction time is crucial for driving the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Purity of Reagents: The purity of 4-acetylpyridine and DMF-DMA is critical. Impurities in the starting materials can lead to side reactions and lower yields.

  • Solvent: While the reaction can be run under solvent-free conditions, solvents like toluene or dioxane can also be used.

  • Catalyst: While often not strictly necessary, acid or base catalysts can sometimes be employed to accelerate the reaction. A study on a similar synthesis utilized sulfated polyborate as a catalyst to achieve high yields.[1]

Q4: How can I purify the final product?

Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and may require some experimentation. Common solvents for recrystallization of similar compounds include ethanol, acetone, or mixtures like acetone/toluene.[2] For column chromatography, silica gel is a common stationary phase, with an eluent system tailored to the polarity of the compound, such as a mixture of ethyl acetate and hexane.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Decomposed or low-purity DMF-DMA. 4. Inadequate mixing.1. Increase the reaction temperature to 110-120°C or the reflux temperature of the solvent. 2. Monitor the reaction progress using TLC and extend the reaction time until the starting material is consumed. 3. Use freshly opened or properly stored DMF-DMA. 4. Ensure efficient stirring throughout the reaction.
Presence of Multiple Spots on TLC (Impure Product) 1. Incomplete reaction, leaving unreacted starting materials. 2. Formation of side products due to excessive heat or prolonged reaction time. 3. Hydrolysis of the enaminone product during workup or purification.1. Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. 2. Optimize reaction time and temperature. Avoid unnecessarily high temperatures. 3. Use anhydrous solvents for workup and purification. Avoid acidic conditions during workup, as enaminones can be sensitive to acid.
Difficulty in Product Isolation/Crystallization 1. The product may be an oil at room temperature. 2. Inappropriate solvent for crystallization.1. Attempt purification by column chromatography. 2. Screen a variety of solvents for recrystallization (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof). Seeding with a small crystal can sometimes induce crystallization.
Product is Colored (e.g., Yellow or Brown) 1. Presence of impurities or degradation products.1. Purify the product by recrystallization, potentially using activated charcoal to remove colored impurities. 2. Column chromatography can also be effective in removing colored impurities.

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound

This protocol is based on established methods for the synthesis of enaminones from methyl ketones and DMF-DMA.[1][3]

Materials:

  • 4-Acetylpyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (optional, as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetylpyridine (1.0 eq).

  • Add N,N-dimethylformamide dimethyl acetal (1.2 - 1.5 eq).

  • Solvent-free condition: Heat the mixture at 110-120°C. Solvent condition: Add dry toluene to the flask and heat the mixture to reflux.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Quantitative Data Summary (Based on Analogous Syntheses)

ParameterValueReference
Reactant Ratio (Acetylpyridine:DMF-DMA) 1 : 1.2-1.5General practice
Temperature 110-120 °C (neat) or Reflux[1]
Reaction Time 2 - 6 hoursGeneral practice
Typical Yield 80 - 95%[1]

Visualizations

SynthesisWorkflow Experimental Workflow for Synthesis start Start: Reagents reagents 4-Acetylpyridine N,N-Dimethylformamide dimethyl acetal (DMF-DMA) start->reagents reaction Reaction (110-120°C or Reflux) reagents->reaction monitoring Monitor by TLC reaction->monitoring Periodically monitoring->reaction Incomplete workup Workup (Solvent Removal) monitoring->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Experimental Workflow for the Synthesis of this compound.

TroubleshootingTree Troubleshooting Decision Tree start Low Yield or Impure Product check_reaction Check TLC of crude product start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Present? incomplete->side_products No increase_time_temp Increase reaction time/temp incomplete->increase_time_temp Yes optimize_conditions Optimize temp/time side_products->optimize_conditions Yes purification_issue Check purification method side_products->purification_issue No increase_time_temp->check_reaction optimize_conditions->check_reaction check_reagents Verify reagent purity purification_issue->check_reagents

Caption: A decision tree to troubleshoot common issues in the synthesis.

References

Troubleshooting common issues in enaminone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during enaminone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guide is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My enaminone synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield is a common issue in enaminone synthesis and can stem from several factors. Systematically investigating the following potential causes can help identify and resolve the problem.

  • Poor Quality of Reagents or Solvents: Impurities in starting materials or the presence of water in solvents can significantly hinder the reaction. Ensure all reagents are of high purity and solvents are appropriately dried.[1]

  • Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical. If the temperature is too low, the reaction may not proceed at an appreciable rate. Conversely, excessively high temperatures can lead to decomposition of reactants or products. A systematic optimization of these parameters is recommended.[1]

  • Catalyst Inactivity: If you are using a catalyst, it may be inactive or poisoned by impurities in the reaction mixture. Using a fresh batch of catalyst is advisable.[1]

  • Steric Hindrance: Bulky substituents on either the β-dicarbonyl compound or the amine can sterically hinder the reaction, leading to lower yields.[1] In such cases, longer reaction times, higher temperatures, or the use of a more active catalyst may be necessary.

  • Product Solubility or Volatility: The desired enaminone product might be partially soluble in the aqueous layer during workup, or it could be volatile, leading to loss of product.[2] It is good practice to check the aqueous layer and the solvent collected from rotary evaporation for your product.[2] For water-soluble products, isolation of the potassium enolate by filtration before reaction with the amine hydrochloride can be a useful strategy.[3]

  • Product Instability: Some enaminones are unstable and may decompose during the reaction or purification steps.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time and identify potential decomposition.[2]

Issue 2: Presence of Significant Side Products

Q: I am observing significant side products in my reaction mixture. What are the common side reactions in enaminone synthesis and how can I minimize them?

A: The formation of side products can complicate purification and reduce the yield of the desired enaminone. Common side reactions include:

  • Imine Formation with Primary Amines: When using primary amines, there is a possibility of forming an imine as a tautomer of the enamine.[4]

  • Self-Condensation of Methyl Ketones: Methyl ketones can undergo self-condensation as a side reaction. This can sometimes be mitigated by the addition of a water scavenger like TiCl4 to the reaction mixture.[4]

  • Competing SNAr Chemistry: In cases where the starting materials contain functionalities susceptible to nucleophilic aromatic substitution (SNAr), this can compete with the desired enaminone formation.[3]

To minimize side reactions, consider the following:

  • Choice of Amine: Using secondary amines will prevent the formation of imine tautomers.[5]

  • Reaction Conditions: Careful control of reaction temperature and time can help favor the desired reaction pathway.

  • Use of Dehydrating Agents: The use of dehydrating agents like MgSO4 or Na2SO4 can help drive the equilibrium towards the enaminone product and reduce side reactions that are promoted by the presence of water.[4]

Issue 3: Difficulties in Product Purification

Q: I am struggling to purify my enaminone product. What are the recommended purification techniques?

A: Purification of enaminones can be challenging due to their potential instability on common stationary phases.

  • Chromatography: Some enaminones are unstable on silica gel.[3] If you observe product degradation on a silica gel column, consider using a more basic stationary phase like alumina.[3] When purifying amines by column chromatography, adding a small amount of a volatile base like triethylamine or ammonium hydroxide to the eluent can help prevent streaking and improve separation.[6]

  • Crystallization: If the enaminone is a solid, recrystallization is often an effective purification method.

  • Distillation: For liquid enaminones, distillation under reduced pressure can be a suitable purification technique, provided the compound is thermally stable.

Issue 4: Ambiguous Product Characterization

Q: The spectroscopic data (NMR, IR, Mass Spec) for my product is not straightforward. How can I confidently characterize my enaminone?

A: Enaminones have characteristic spectroscopic features that can aid in their identification.

  • NMR Spectroscopy:

    • 1H NMR: The vinylic proton typically appears as a singlet or doublet in the range of 4.5-6.0 ppm. The N-H proton of secondary enaminones can be a broad signal, and its chemical shift is concentration-dependent. The hydrogens on the carbon adjacent to the nitrogen are deshielded and appear around 2.3-3.0 ppm.[7] Deuterium exchange (adding a few drops of D2O) can be used to identify the N-H proton, as the signal will disappear.[7]

    • 13C NMR: The carbonyl carbon typically resonates in the range of 160-180 ppm. The carbons of the C=C double bond will appear in the olefinic region. Carbons directly attached to the nitrogen atom are deshielded and absorb around 20 ppm further downfield than in a similar alkane.[8]

  • IR Spectroscopy: A strong absorption band for the C=O group is typically observed in the range of 1640-1695 cm-1. The C=C double bond stretching appears around 1600-1640 cm-1. For secondary enaminones, an N-H stretching band can be seen in the region of 3200-3400 cm-1.[8][9]

  • Mass Spectrometry: The molecular ion peak can provide the molecular weight of the enaminone. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[7][8] Fragmentation patterns can also provide structural information.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the synthesis of enaminones from β-dicarbonyl compounds and amines under various catalytic systems.

Table 1: Catalyst-Free and Metal-Catalyzed Synthesis of Enaminones

Entryβ-Dicarbonyl CompoundAmineCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1Ethyl acetoacetateAnilineNoneWaterReflux2>60[10]
2AcetylacetoneBenzylamineCoCl2NoneRT0.595[10]
3Dimedonep-ToluidineSc(OTf)3NoneRT195[10]
4Ethyl benzoylacetateAmmoniaNaAuCl4NoneRT2498[10]
5AcetylacetoneAnilineLaCl3·7H2OCH2Cl2RT0.2593[10]
6DimedoneBenzylamineCANNoneRT0.1792[10]

CAN = Ceric Ammonium Nitrate

Table 2: Other Catalytic Systems for Enaminone Synthesis

Entryβ-Dicarbonyl CompoundAmineCatalystConditionsYield (%)Reference
11,3-CyclohexanedioneAnilineZn(ClO4)2·6H2ONeat, 80°C>70[10]
2Ethyl acetoacetateBenzylamineBi(TFA)3Water, RT98[10]
3DimedoneAmmonium AcetateKHSO4/SiO2Solid-state grinding95[11]
4Acetylacetonep-NitroanilineFormic AcidMethanol, RT96[12]

Experimental Protocols

General Procedure for the Synthesis of Enaminones from β-Dicarbonyl Compounds and Amines (Catalyzed by Ceric Ammonium Nitrate) [13]

  • To a mixture of the β-dicarbonyl compound (1 mmol) and the amine (1 mmol), add a catalytic amount of ceric ammonium nitrate (CAN) (0.1 mmol).

  • Stir the reaction mixture at room temperature for the appropriate time (typically 10-30 minutes). Monitor the progress of the reaction by TLC.

  • Upon completion, add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (using alumina if the product is sensitive to silica gel) or recrystallization to afford the pure enaminone.

Mandatory Visualizations

Troubleshooting_Enaminone_Synthesis start Low/No Yield or Side Products check_reagents Check Reagent/Solvent Quality (Purity, Dryness) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) start->optimize_conditions check_catalyst Check Catalyst Activity (Use Fresh Catalyst) start->check_catalyst check_reagents->optimize_conditions optimize_conditions->check_catalyst consider_sterics Consider Steric Hindrance (Modify Conditions) check_catalyst->consider_sterics check_workup Investigate Workup Losses (Check Aqueous Layer, Volatility) consider_sterics->check_workup monitor_reaction Monitor Reaction by TLC (Check for Decomposition) check_workup->monitor_reaction purification_issues Purification Successful? monitor_reaction->purification_issues product_characterized Characterization Confirms Product? purification_issues->product_characterized Yes troubleshoot_purification Troubleshoot Purification (Alumina, Recrystallization, Distillation) purification_issues->troubleshoot_purification No success Successful Synthesis product_characterized->success Yes troubleshoot_characterization Re-evaluate Spectroscopic Data (NMR, IR, MS) product_characterized->troubleshoot_characterization No troubleshoot_purification->purification_issues troubleshoot_characterization->product_characterized

Caption: Troubleshooting workflow for common issues in enaminone synthesis.

Enaminone_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products dicarbonyl Keto-form Enol-form dicarbonyl:keto->dicarbonyl:enol Tautomerization hemiaminal Hemiaminal Intermediate dicarbonyl:enol->hemiaminal Nucleophilic Attack by Amine amine R'₂NH (Amine) amine->hemiaminal iminium Iminium Ion hemiaminal->iminium Protonation & Loss of H₂O water H₂O hemiaminal->water enaminone Enaminone iminium->enaminone Deprotonation

Caption: General mechanism for the synthesis of enaminones from β-dicarbonyl compounds.

References

Technical Support Center: Optimization of Pyridyl Chalcone Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and optimized protocols for the synthesis of pyridyl chalcones.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of pyridyl chalcones, which are typically prepared via the Claisen-Schmidt condensation.[1][2][3]

Q1: Why is my pyridyl chalcone yield consistently low?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4] If starting materials are still present after the expected reaction time, consider extending it. Some protocols suggest stirring at room temperature for up to 24-48 hours.[1][4]

  • Catalyst Inefficiency: The choice and amount of catalyst are crucial. For base-catalyzed reactions, common choices include potassium hydroxide (KOH)[4], sodium hydroxide (NaOH)[1], and lithium diisopropylamide (LDA) for specific applications.[1] Ensure the catalyst is fresh and used in appropriate molar equivalents. For instance, strong bases like LDA are used in anhydrous conditions at low temperatures (-78 °C to room temperature).[1]

  • Suboptimal Temperature: While many Claisen-Schmidt condensations are run at room temperature[4], some substrates may require heating to proceed efficiently. Conversely, highly reactive starting materials might benefit from initial cooling (0–5 °C) to control the reaction rate and minimize side products.[1]

  • Poor Reagent Purity: Impurities in the starting acetophenone or pyridyl aldehyde can inhibit the reaction or lead to unwanted side reactions. Ensure all reagents are of high purity before use.[5]

Q2: I am observing multiple spots on my TLC, indicating side products. How can I minimize their formation?

A2: The formation of side products is a common challenge. Key strategies to improve selectivity include:

  • Control of Stoichiometry: Use equimolar quantities of the acetophenone and aldehyde to prevent side reactions resulting from an excess of one reactant.[1][4]

  • Temperature Management: Exothermic reactions can lead to the formation of degradation products.[5] For such cases, slowly add reagents and use an ice bath to maintain a low and stable temperature.[1][5]

  • Solvent Choice: The reaction solvent significantly influences the outcome. Alcohols like methanol or ethanol are frequently used for base-catalyzed reactions.[4][6] In some cases, aprotic anhydrous solvents like tetrahydrofuran (THF) are necessary, particularly when using strong bases like LDA.[1]

Q3: What is the best catalyst for my pyridyl chalcone synthesis?

A3: The optimal catalyst depends on the specific substrates and desired reaction conditions.

  • Alkali Hydroxides (NaOH, KOH): These are the most common, effective, and economical catalysts for the Claisen-Schmidt condensation, typically used in alcoholic solvents.[4][6] They are suitable for a wide range of substituted acetophenones and pyridyl aldehydes.

  • Strong Bases (LDA): For substrates that are sensitive or require more stringent anhydrous conditions, a strong, non-nucleophilic base like freshly prepared lithium diisopropylamide (LDA) in dry THF can be highly effective.[1]

  • Acid Catalysts: While less common for pyridyl chalcones, acid catalysts like HCl or Lewis acids (e.g., AlCl₃) can also be used.[6][7]

Q4: I'm struggling with the purification of my final product. What are the best practices?

A4: Purification of pyridyl chalcones often involves crystallization, but can be complicated by their basic nature.

  • Recrystallization: This is the most common and effective method for purifying solid chalcones.[8] Ethanol is a widely used solvent.[1][8] For mixed solvent systems, ethanol/water or hexane/ethyl acetate can be effective.[8] The general principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[8]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is an alternative.[4] However, the basicity of the pyridine ring can cause the product to streak or "tail" on the silica gel. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.[5]

  • Acid-Base Extraction: The basic pyridine nitrogen allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., HCl) to protonate the pyridine and pull it into the aqueous layer. The aqueous layer is then basified, and the purified chalcone is re-extracted with an organic solvent.[5]

Data on Reaction Conditions

The selection of appropriate reaction conditions is critical for successful pyridyl chalcone synthesis. The following tables summarize various conditions reported in the literature.

CatalystSolvent(s)TemperatureReaction TimeTypical YieldsReference(s)
KOH Methanol or EthanolRoom Temperature24 hours37-68%[4]
KOH (40%) EthanolHeated3 hoursNot specified
NaOH (50% w/v) Methanol0 °C to Room Temp.24-48 hoursNot specified[1]
LDA Anhydrous THF-78 °C to Room Temp.OvernightNot specified[1]
Sodium Methoxide MethanolReflux3-4 hoursNot specified[9]

Experimental Protocols

Below are detailed methodologies for key experiments related to pyridyl chalcone synthesis.

Protocol 1: General Base-Catalyzed Synthesis (KOH/Methanol)

This protocol is adapted from a common method for synthesizing 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one derivatives.[4]

  • Reactant Preparation: In a round-bottomed flask, dissolve equimolar amounts of the appropriate substituted acetophenone and pyridine-2-carbaldehyde in methanol.

  • Catalyst Addition: Add one pellet of potassium hydroxide (KOH) to the stirred reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Monitoring: Check for the completion of the reaction by TLC, comparing the reaction mixture to the starting material spots.

  • Work-up: Once the reaction is complete, pour the mixture into cold water (approx. 40 mL) to precipitate the crude product.

  • Purification: Filter the precipitate. Wash the solid with diethyl ether and n-hexane to remove nonpolar impurities.[4] Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Synthesis Using a Strong Base (LDA/THF)

This method is suitable for specific substrates requiring aprotic, anhydrous conditions.[1]

  • Base Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyl lithium (1.6 M in hexane, 1 equiv.) dropwise to a stirred solution of N,N-diisopropylethylamine (1 equiv.) in anhydrous THF at -78 °C.

  • Reactant Addition 1 (Acetophenone): After 30 minutes, add a solution of the appropriate acetophenone (1 equiv.) in anhydrous THF to the LDA solution at -78 °C.

  • Reactant Addition 2 (Aldehyde): After another 10 minutes, add a solution of the pyridine-3-carbaldehyde (1 equiv.) in THF to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Follow an appropriate aqueous work-up procedure, which may involve acidification to precipitate the product, followed by filtration and recrystallization from a suitable solvent like ethanol.[1]

Visual Guides

The following diagrams illustrate key workflows and decision-making processes in pyridyl chalcone synthesis.

G Start Reactant Preparation (Acetophenone + Pyridyl Aldehyde) Reaction Claisen-Schmidt Condensation (Catalyst, Solvent, Temp.) Start->Reaction Equimolar amounts Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Periodic sampling Monitoring->Reaction Incomplete? Extend time/temp Workup Aqueous Work-up (Precipitation/Extraction) Monitoring->Workup Complete? Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End Pure Pyridyl Chalcone Characterization->End

Caption: General workflow for pyridyl chalcone synthesis.

G Problem Problem Identified: Low Yield or Impure Product CheckPurity Are starting materials pure? Problem->CheckPurity CheckStoich Is stoichiometry correct (1:1)? Problem->CheckStoich CheckConditions Are reaction conditions optimal? Problem->CheckConditions CheckPurification Is the purification method effective? Problem->CheckPurification Sol_Purify Purify reagents (Distillation/Recrystallization) CheckPurity->Sol_Purify No Sol_Stoich Adjust to equimolar ratio CheckStoich->Sol_Stoich No Sol_Conditions Optimize Catalyst, Temp, or Solvent. Extend reaction time. CheckConditions->Sol_Conditions No Sol_Purification Try alternative method: - Recrystallization (new solvent) - Column Chromatography (w/ base) - Acid-Base Extraction CheckPurification->Sol_Purification No

Caption: Troubleshooting decision tree for chalcone synthesis.

References

Stability studies of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one. The information is designed to assist in designing and troubleshooting stability studies under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store the compound in a cool, dry place, protected from light. Specific temperature recommendations include 0-8°C or 2-8°C under an inert atmosphere.[1][2] When stored properly, the compound is reported to have a shelf life of up to two years.

Q2: What are the known physical and chemical properties of this compound?

A2: this compound is a yellow, crystalline powder.[1] It is soluble in most organic solvents. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₂N₂O[1]
Molecular Weight176.22 g/mol [1]
Melting Point100-105°C
AppearanceLight yellow crystalline powder
Purity≥ 98%
pH LevelNeutral

Q3: What initial steps should I take to assess the stability of this compound?

A3: A forced degradation study is the recommended starting point.[3][4] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to understand its intrinsic stability and identify potential degradation products and pathways.[3] Key stress conditions to investigate include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[3]

Troubleshooting Guide for Stability Studies

This guide addresses common issues encountered during the stability testing of this compound.

Issue 1: No degradation is observed under initial stress conditions.

Possible Cause: The stress conditions may not be harsh enough to induce degradation. The compound might be intrinsically stable under the tested conditions.

Troubleshooting Steps:

  • Increase Stress Level: Gradually increase the severity of the conditions. For example, use higher concentrations of acid/base, a higher temperature, or a more potent oxidizing agent. For photostability, increase the exposure duration or intensity.

  • Extend Duration: Prolong the exposure time to the stress conditions.

  • Confirm Analytical Method Suitability: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the parent compound from any potential degradation products.

Issue 2: The compound degrades too quickly, making it difficult to identify primary degradation products.

Possible Cause: The stress conditions are too harsh.

Troubleshooting Steps:

  • Reduce Stress Level: Use milder conditions. For instance, lower the temperature, use more dilute acidic or basic solutions, or decrease the concentration of the oxidizing agent.

  • Time-Course Study: Sample at multiple, earlier time points to capture the formation of initial degradation products before they degrade further.

  • Protective Measures: For photostability, consider the use of packaging that offers light protection as part of the study.[5]

Issue 3: Poor reproducibility of stability data.

Possible Cause: Inconsistent experimental conditions or sample handling.

Troubleshooting Steps:

  • Standardize Protocols: Ensure all experimental parameters (temperature, pH, light intensity, etc.) are precisely controlled and monitored.

  • Control Sample Preparation: Use a consistent procedure for preparing solutions and handling samples. Factors like the solvent used and the concentration can influence stability.

  • Use of Controls: Always include a control sample stored under normal conditions to differentiate between degradation due to stress and inherent instability. For photostability studies, a dark control is essential.[5]

Experimental Protocols

Below are detailed methodologies for key forced degradation experiments based on general ICH guidelines.

Hydrolytic Stability (Acidic and Basic Conditions)
  • Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl.

  • Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH.

  • Incubation: Keep the solutions at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Stability
  • Preparation: Prepare a stock solution of the compound as described above.

  • Oxidation: Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Store the solution at room temperature.

  • Sampling: Collect samples at various time points.

  • Analysis: Analyze the samples directly by HPLC.

Thermal Stability
  • Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C).

  • Sampling: Take samples at different time points.

  • Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC.

Photostability
  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source that produces a combination of visible and UV light.[5] A common setup is a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Control: Protect a parallel set of samples from light with aluminum foil to serve as dark controls.[5]

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

The following diagrams illustrate the workflow for stability testing and a general logical relationship for troubleshooting.

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Compound Test Compound: (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Protocol Develop Stability Protocol Compound->Protocol Method Validate Stability- Indicating Method Protocol->Method Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Method->Forced_Deg Analysis Analyze Samples (e.g., HPLC) Forced_Deg->Analysis ID Identify Degradation Products Analysis->ID Report Generate Stability Report ID->Report

Caption: General workflow for conducting stability studies.

Troubleshooting_Logic Start Start Stability Study Observe Observe Degradation? Start->Observe Too_Fast Degradation Too Fast? Observe->Too_Fast Yes Increase_Stress Increase Stress (Temp, Conc, Time) Observe->Increase_Stress No Decrease_Stress Decrease Stress (Temp, Conc, Time) Too_Fast->Decrease_Stress Yes Proceed Proceed with Analysis Too_Fast->Proceed No Increase_Stress->Observe Decrease_Stress->Observe

Caption: Troubleshooting logic for forced degradation studies.

References

Identification and minimization of byproducts in the synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the condensation reaction between 4-acetylpyridine and dimethylformamide dimethyl acetal (DMF-DMA).[1][2] This reaction typically involves heating the reactants, often without a solvent or in a high-boiling solvent like DMF, to drive the reaction to completion.

Q2: My reaction yield is lower than expected. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.

  • Sub-optimal stoichiometry: An incorrect ratio of 4-acetylpyridine to DMF-DMA can lead to a lower yield. An excess of DMF-DMA is often used to ensure full conversion of the ketone.

  • Product decomposition: The product may be sensitive to prolonged heating at very high temperatures.

  • Losses during workup and purification: Significant product loss can occur during extraction, filtration, and recrystallization steps.

Q3: The color of my product is darker than the expected yellow. What could be the reason?

A3: A darker product color, such as orange or brown, usually indicates the presence of impurities. These could be polymeric byproducts formed from the self-condensation of 4-acetylpyridine under basic conditions generated in situ, or degradation products from overheating. Proper purification, such as recrystallization from a suitable solvent like ethanol or an acetone/toluene mixture, is crucial to obtain the desired light-yellow crystalline product.[3]

Q4: How can I confirm the stereochemistry of the product as the (E)-isomer?

A4: The stereochemistry is typically confirmed using ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinylic protons of the enaminone system is characteristic. For the (E)-isomer, this coupling constant is typically in the range of 12-18 Hz, indicating a trans configuration. The (Z)-isomer would have a smaller coupling constant.

Q5: What are the recommended storage conditions for the final product?

A5: this compound should be stored in a cool, dry place, away from light, and under an inert atmosphere to prevent degradation.

Troubleshooting Guides

Problem 1: Presence of Starting Materials in the Final Product
  • Symptom: ¹H NMR spectrum shows peaks corresponding to 4-acetylpyridine.

  • Possible Cause: Incomplete reaction.

  • Solution:

    • Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC or ¹H NMR of aliquots.

    • Increase Excess of DMF-DMA: Use a larger excess of DMF-DMA (e.g., 2-3 equivalents) to drive the reaction to completion.

    • Purification: If the amount of starting material is small, it can often be removed by careful recrystallization.

Problem 2: Identification of an Unknown Impurity
  • Symptom: Unexpected peaks in the ¹H NMR or a new spot on the TLC plate.

  • Possible Byproducts and their Identification:

    • (Z)-isomer: May appear as a second set of enaminone peaks in the ¹H NMR with a smaller vinyl coupling constant. The (E)-isomer is generally more thermodynamically stable. Isomerization can sometimes be promoted by heat or light.

    • Self-condensation product of 4-acetylpyridine: This can lead to more complex aromatic and aliphatic signals in the ¹H NMR and a higher molecular weight signal in the mass spectrum.

    • Hydrolyzed product: If water is present, DMF-DMA can hydrolyze to dimethylamine and formic acid. The dimethylamine could potentially react with the product.

  • Troubleshooting Steps:

    • Analyze Spectroscopic Data: Use a combination of ¹H NMR, ¹³C NMR, and mass spectrometry to identify the structure of the impurity.

    • Optimize Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of DMF-DMA.

    • Purification: Employ column chromatography for difficult-to-separate impurities that cannot be removed by recrystallization.

Data Presentation

Table 1: Summary of Reaction Conditions for Analogous Enaminone Syntheses

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-AcetylpyridineDMF-DMANoneReflux4Not specified[2]
3-AcetylpyridineDMF-DMANone (with boric acid catalyst)110Not specified80[1]
2-Acetylpyridine & 4-(dimethylamino)benzaldehyde10% KOHEthanolNot specified10Not specified[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the 2-pyridyl isomer.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetylpyridine (1.0 eq).

  • Addition of Reagent: Add dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The excess DMF-DMA and methanol byproduct can be removed under reduced pressure.

  • Purification: The crude residue is then purified by recrystallization from a suitable solvent, such as ethanol or an acetone/toluene mixture, to yield the product as a light-yellow solid.[3]

Characterization
  • ¹H NMR: The product should be characterized by ¹H NMR to confirm its structure and stereochemistry. Key signals include the doublet for the vinylic proton adjacent to the carbonyl group, the doublet for the vinylic proton adjacent to the dimethylamino group (with a coupling constant of ~12-18 Hz for the E-isomer), singlets for the dimethylamino protons, and signals for the pyridine ring protons.

  • Mass Spectrometry: Confirm the molecular weight of the product.

  • Melting Point: The purified product should have a sharp melting point. The melting point for the analogous 3-pyridyl isomer is reported to be 100-105 °C.

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_products Products & Byproducts 4-Acetylpyridine 4-Acetylpyridine E_Product (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one 4-Acetylpyridine->E_Product Major Pathway Self_Condensation 4-Acetylpyridine Self-Condensation Product 4-Acetylpyridine->Self_Condensation Side Reaction DMF_DMA Dimethylformamide dimethyl acetal (DMF-DMA) DMF_DMA->E_Product Hydrolysis DMF-DMA Hydrolysis Products DMF_DMA->Hydrolysis Side Reaction (if H2O present) Z_Isomer (Z)-Isomer E_Product->Z_Isomer Isomerization

Caption: Reaction scheme for the synthesis of the target enaminone and potential side reactions.

Workflow start Start reactants Mix 4-Acetylpyridine and DMF-DMA start->reactants reflux Heat to Reflux (4-6 hours) reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Remove Volatiles monitor->workup Reaction Complete purify Recrystallize from Ethanol or Acetone/Toluene workup->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis and purification of the target compound.

Troubleshooting_Tree cluster_issues Identified Issues cluster_solutions Solutions start Low Yield or Impure Product check_nmr Analyze ¹H NMR of Crude Product start->check_nmr start_mat Starting Material Present check_nmr->start_mat 4-Acetylpyridine signals unknown Unknown Peaks check_nmr->unknown Unexpected signals dark_color Product is Dark check_nmr->dark_color Product appears discolored optimize Increase Reaction Time/Temp or DMF-DMA excess start_mat->optimize chromatography Perform Column Chromatography unknown->chromatography recrystallize Recrystallize carefully dark_color->recrystallize

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Overcoming Challenges in the Purification of Polar Enaminones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar enaminones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.

Troubleshooting Guide

Polar enaminones can present unique purification challenges due to their combination of a polar carbonyl group and a basic nitrogen atom within a conjugated system. These features can lead to issues such as poor separation, compound degradation, and low recovery. This guide provides solutions to common problems encountered during chromatographic purification and recrystallization.

Problem Potential Cause Suggested Solution
Compound streaks or tails on silica gel TLC/column Strong interaction between the basic enaminone and acidic silanol groups on the silica surface.- Add a basic modifier (e.g., 0.5-2% triethylamine or ammonia) to the eluent to neutralize the acidic sites on the silica gel.[1][2] - Use a less acidic stationary phase such as neutral or basic alumina, or amine-functionalized silica.[3][4] - Consider reversed-phase chromatography where polar compounds elute earlier.[1][3]
Low or no recovery of the compound from the column The compound is irreversibly adsorbed onto the acidic silica gel.- Deactivate the silica gel by pre-flushing the column with a solvent system containing a basic modifier before loading the sample.[2] - Switch to a different stationary phase like alumina or Florisil.[3] - For very polar compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[4][5]
Compound degrades on the column The acidic nature of the silica gel is catalyzing the decomposition of the enaminone.- Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting to see if degradation occurs.[6] - Use a neutralized or basic stationary phase. - Minimize the time the compound spends on the column by using flash chromatography with optimal flow rates.[7]
Poor separation of the enaminone from impurities The chosen solvent system has poor selectivity for the compounds in the mixture.- Systematically screen different solvent systems with varying polarities and compositions (e.g., ethyl acetate/hexanes, dichloromethane/methanol).[8] - If the impurities are less polar, start with a non-polar solvent and gradually increase the polarity (gradient elution).[9] - For highly polar compounds, a mobile phase like dichloromethane with a small percentage of methanol and a basic modifier is often effective.[4]
Difficulty in dissolving the crude product for column loading The polar enaminone has low solubility in the chosen loading solvent, which is typically a non-polar solvent to ensure good binding to the column.- Dissolve the compound in a minimum amount of a more polar solvent (e.g., dichloromethane or ethyl acetate) and then adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the column (dry loading).[3]
Product "oils out" during recrystallization The melting point of the enaminone is lower than the boiling point of the solvent, or the solution is supersaturated.- Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. - Try a different solvent or a solvent pair with a lower boiling point.[10]
No crystal formation upon cooling during recrystallization The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.- Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[11] - Add a seed crystal of the pure compound.[11] - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying polar enaminones?

A1: While silica gel is the most common stationary phase, its acidic nature can cause problems with basic enaminones.[9] If streaking, low recovery, or degradation is observed, consider the following alternatives:

  • Neutral or Basic Alumina: A good alternative for basic compounds.[3][4]

  • Amine-functionalized Silica: This stationary phase is specifically designed for the purification of basic compounds and can provide excellent peak shapes without the need for mobile phase modifiers.[1][3]

  • Reversed-Phase Silica (C18): In reversed-phase chromatography, polar compounds elute first, which can be advantageous for separating them from non-polar impurities.[1][3]

Q2: How do I choose the right solvent system for column chromatography of a polar enaminone?

A2: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your target enaminone on a TLC plate.

  • Starting point: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[8]

  • For highly polar enaminones: A more polar mobile phase, such as dichloromethane/methanol, is often necessary.[4][8]

  • Adding a modifier: To prevent peak tailing, it is highly recommended to add a small amount (0.5-2%) of a basic modifier like triethylamine or a solution of ammonia in methanol to your eluent.[1][2]

Q3: My polar enaminone is a solid. Should I use column chromatography or recrystallization?

A3: The choice between column chromatography and recrystallization depends on the nature and quantity of the impurities.

  • Recrystallization is often a simpler and more scalable method if the impurities have significantly different solubilities than your product in a particular solvent.[12] It is the preferred method if you have a crystalline solid with a small amount of impurities.

  • Column chromatography is more effective for separating compounds with similar polarities and for purifying non-crystalline materials.[9] It is also useful for removing multiple impurities in a single step.

Q4: How can I improve the yield of my recrystallization?

A4: To maximize the yield of your recrystallization, you should:

  • Use the minimum amount of hot solvent necessary to fully dissolve your compound.[12]

  • Allow the solution to cool slowly to room temperature to form large, pure crystals, and then cool it further in an ice bath to maximize precipitation.[13]

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor without re-dissolving the product.[10]

Q5: My enaminone seems to be unstable. What precautions should I take during purification?

A5: Enaminones can be sensitive to acid and sometimes to prolonged exposure to heat.

  • Avoid acidic conditions: As mentioned, use a basic modifier in your chromatography solvent or a non-acidic stationary phase.[1][2]

  • Work quickly: Minimize the time the compound is on the chromatography column.[7]

  • Avoid excessive heat: During recrystallization, do not heat the solution for longer than necessary.[13] When removing solvent under reduced pressure, use a moderate temperature on the rotary evaporator.

Data Presentation

The following table summarizes typical purification methods and reported yields for various enaminone syntheses found in the literature. It is important to note that yields are highly dependent on the specific substrate and reaction conditions.

Enaminone Synthesis Method Purification Technique Eluent / Solvent Reported Yield
Reaction of β-dicarbonyl compounds with aminesRecrystallizationEthanol/DMF[9]55%
Reaction of β-dicarbonyl compounds with aminesRecrystallizationMethanol[9]65%
Reaction of enaminone with cyanoacetohydrazideRecrystallizationEthanol/Acetic Acid[9]65%
Photocatalytic synthesis from 3-bromochromonesFlash column chromatographyHexanes/Ethyl Acetate (1:1)[14]70%
Gold/Silver catalyzed synthesisFlash column chromatographyNot specified[15]Good to excellent

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Polar Enaminone using Silica Gel with a Basic Modifier

This protocol is suitable for the purification of a moderately polar, basic enaminone.

  • TLC Analysis and Solvent Selection:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., start with 30% ethyl acetate in hexanes and increase the polarity).

    • To the most promising solvent system, add 1% triethylamine.

    • The ideal solvent system will give the desired enaminone an Rf value of approximately 0.25-0.35 and good separation from impurities.

  • Column Preparation:

    • Select a column of an appropriate size for the amount of crude material (typically a 20-50 fold excess of silica gel by weight).[9]

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[16]

    • Add a thin layer of sand on top of the plug.[16]

    • Prepare a slurry of silica gel in the chosen eluent (including the triethylamine).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove air bubbles.[16]

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude enaminone in a minimal amount of a solvent in which it is readily soluble (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or nitrogen line) to begin the elution.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified enaminone.

Protocol 2: Recrystallization of a Polar Enaminone

This protocol is suitable for purifying a solid polar enaminone with a moderate level of impurities.

  • Solvent Selection:

    • Place a small amount of the crude enaminone (10-20 mg) in a test tube.

    • Add a few drops of a potential solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture such as ethanol/water).

    • Heat the mixture gently. A good solvent will dissolve the compound when hot but not when cold.[13]

    • If the compound is very soluble in one solvent and insoluble in another, a two-solvent system can be used. Dissolve the compound in a minimum of the "good" hot solvent, and then add the "bad" solvent dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness.

  • Dissolution:

    • Place the crude enaminone in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate).

    • Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (if necessary):

    • If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration to remove them. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator to a constant weight.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Method cluster_column Column Chromatography Workflow cluster_recrystallization Recrystallization Workflow cluster_final Final Product crude_product Crude Polar Enaminone dissolve Dissolve in suitable solvent crude_product->dissolve column_chrom Column Chromatography dissolve->column_chrom Option 1 recrystallization Recrystallization dissolve->recrystallization Option 2 tlc TLC Analysis & Solvent Selection column_chrom->tlc select_solvent Select Solvent recrystallization->select_solvent pack_column Pack Column tlc->pack_column load_sample Load Sample (Dry Loading) pack_column->load_sample elute Elute & Collect Fractions load_sample->elute analyze_fractions Analyze Fractions (TLC) elute->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent dissolve_hot Dissolve in Minimum Hot Solvent select_solvent->dissolve_hot cool_slowly Cool Slowly dissolve_hot->cool_slowly collect_crystals Collect Crystals (Vacuum Filtration) cool_slowly->collect_crystals wash_cold Wash with Cold Solvent collect_crystals->wash_cold dry_product Dry Product wash_cold->dry_product pure_enaminone Pure Polar Enaminone remove_solvent->pure_enaminone dry_product->pure_enaminone

Caption: General experimental workflow for the purification of polar enaminones.

troubleshooting_logic start Purification Issue Encountered issue_type What is the primary issue? start->issue_type streaking Streaking/Tailing on Silica issue_type->streaking Peak Shape low_recovery Low/No Recovery issue_type->low_recovery Yield degradation Compound Degradation issue_type->degradation Stability poor_separation Poor Separation issue_type->poor_separation Purity solution_streaking Add Basic Modifier (e.g., TEA) OR Change Stationary Phase (Alumina, Amine-Silica) streaking->solution_streaking solution_recovery Deactivate Silica OR Use Alternative Stationary Phase OR Try Reversed-Phase/HILIC low_recovery->solution_recovery solution_degradation Use Neutral/Basic Stationary Phase OR Minimize Purification Time degradation->solution_degradation solution_separation Optimize Solvent System (TLC) OR Use Gradient Elution poor_separation->solution_separation end Improved Purification solution_streaking->end solution_recovery->end solution_degradation->end solution_separation->end

Caption: Troubleshooting logic for common polar enaminone purification issues.

References

Method development for consistent results in experiments with (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions to ensure consistent and reproducible results in experiments involving (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile organic compound, often referred to as a pyridine derivative or an enaminone.[1] It serves as a key intermediate and building block in organic synthesis for creating more complex chemical structures.[1] Its primary applications are in pharmaceutical development, particularly for drugs targeting neurological disorders, and in agricultural chemistry for formulating agrochemicals.[1] The isomer with the substituent at the 3-position of the pyridine ring is used as a reagent for synthesizing potential cytotoxic agents.[2]

Q2: What are the key physical and chemical properties of this compound?

The compound is typically a yellow, crystalline powder.[1] It is soluble in most organic solvents. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O[1][3]
Molecular Weight 176.22 g/mol [1][3]
Appearance Yellow powder/crystals[1]
Melting Point 100-105°C or 113°C
Purity Typically ≥97%[4]
Storage 0-8°C, cool, dry, away from light[1][4]

Q3: How should this compound be stored for optimal stability?

To ensure stability and a shelf life of up to two years, the compound should be stored in a cool, dry place, protected from light. Recommended storage temperatures are typically between 0-8°C.[1][4]

Q4: What are the main safety hazards associated with this compound?

This compound is classified as poisonous and should be handled with care. Hazard statements indicate it may be harmful if swallowed or inhaled, and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a standard method for the synthesis of this compound.[3]

Materials:

  • 4-acetylpyridine (10 mmol)

  • N,N-dimethylformamide-dimethyl acetal (DMF-DMA) (40 ml)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Combine 4-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) in a round-bottom flask.

  • Attach a reflux condenser and heat the mixture to reflux for four hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the mixture in vacuo using a rotary evaporator to remove excess DMF-DMA. This will yield an orange residue.

  • Recrystallize the crude residue from ethanol to afford the final product as yellow crystals.[3]

Protocol 2: Purification by Recrystallization

Recrystallization is a critical step for purifying the synthesized compound. Inconsistent or rapid crystallization can trap impurities.[5][6]

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid "oils out" (forms liquid droplets), return the flask to the heat source and add more solvent.[6]

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Ideal crystallization should show some crystal formation within 5-10 minutes and continue over 20-30 minutes.[6]

  • If crystallization is too rapid, reheat the solution, add a small amount of additional solvent (1-2 mL), and cool again to slow the process.[6]

  • If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal.

  • Once crystallization is complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by suction filtration, washing with a small amount of cold ethanol.

  • Dry the crystals thoroughly.

Troubleshooting Guides

Synthesis and Purification Troubleshooting

The following table addresses common issues encountered during the synthesis and purification of the compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction; loss of product during workup; incorrect stoichiometry.Ensure reagents are pure and dry. Extend reflux time if necessary. Check the aqueous layer after workup for product solubility.[7] Re-evaluate reagent measurements.
Product "Oils Out" During Crystallization The melting point of the compound (or impure compound) is lower than the solvent's boiling point.[6]Reheat the solution, add more of the soluble solvent (ethanol), and attempt to recrystallize.[6]
Crystallization is Too Rapid ("Crashing Out") Solution is too supersaturated; cooling is too fast.This can trap impurities.[6] Reheat to dissolve, add a small excess of solvent, and allow to cool more slowly.[6]
Impure Final Product Inefficient purification; co-precipitation of impurities.Repeat the recrystallization process, ensuring slow crystal growth. Consider column chromatography if impurities persist.

Reproducibility in Biological Assays

Achieving consistent results in biological assays requires controlling multiple variables.[8][9]

Factor Source of Variability Recommendation for Consistency
Reagents Different suppliers, batches, or storage conditions of the compound and assay reagents.[8][9]Use the same brand and catalog number for all reagents within a project.[8] Aliquot stock solutions and store them appropriately.
Biological Materials Cell line contamination or genetic drift from excessive passaging.[10][11]Use validated and authenticated cell lines.[10][12] Work with low-passage number cells.
Equipment Uncalibrated pipettes, balances, or plate readers.[8]Ensure all equipment is regularly calibrated and serviced.[8] Validate results if switching between different machines.
Personnel & Protocol Differences in operator technique (e.g., pipetting, timing); ambiguous protocols.[8]Develop and strictly follow detailed Standard Operating Procedures (SOPs).[8] Ensure all personnel are thoroughly trained on the techniques.
Experimental Conditions Minor fluctuations in temperature, incubation times, or cell densities.[9]Precisely control and document all experimental parameters. Use appropriate controls in every experiment.

Visualizations

Experimental and Troubleshooting Workflows

SynthesisWorkflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase Reactants 4-acetylpyridine + DMF-DMA Reflux Reflux for 4 hours Reactants->Reflux Workup Concentrate in vacuo Reflux->Workup Crude Crude Orange Residue Workup->Crude Recrystallize Recrystallize from Hot Ethanol Crude->Recrystallize Cool Slow Cooling & Filtration Recrystallize->Cool Pure Pure Yellow Crystals (Final Product) Cool->Pure

Caption: General workflow for the synthesis and purification of the target compound.

CrystallizationTroubleshooting Start Crystallization Problem Occurs Q1 Does the compound form an oil instead of a solid? Start->Q1 A1_Yes Solution: Re-heat, add more solvent, cool again. Q1->A1_Yes Yes Q2 Do crystals form almost instantly ('crash out')? Q1->Q2 No End Successful Crystallization A1_Yes->End A2_Yes Solution: Re-heat, add 1-2 mL more solvent, cool slowly. Q2->A2_Yes Yes Q3 Do no crystals form after cooling? Q2->Q3 No A2_Yes->End A3_Yes Solutions: 1. Scratch inner surface of the flask. 2. Add a seed crystal. Q3->A3_Yes Yes Q3->End No (Re-evaluate solvent system) A3_Yes->End

Caption: Decision tree for troubleshooting common crystallization issues.

ReproducibilityFactors Center Inconsistent Results Reagents Reagents Center->Reagents Equipment Equipment Center->Equipment Protocol Protocol Center->Protocol Biology Biological System Center->Biology R1 Purity/Lot # Reagents->R1 R2 Storage Reagents->R2 R3 Supplier Reagents->R3 E1 Calibration Equipment->E1 E2 Maintenance Equipment->E2 P1 Operator Technique Protocol->P1 P2 Ambiguous SOP Protocol->P2 B1 Cell Passage # Biology->B1 B2 System Complexity Biology->B2

Caption: Key factors contributing to a lack of experimental reproducibility.

References

Preventing the degradation of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: Refrigerate at 0-8°C.[1]

  • Atmosphere: Store in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

  • Moisture: Keep in a dry, well-ventilated place to prevent hydrolysis.[3][4]

Q2: What is the primary degradation pathway for this compound?

A2: The most common degradation pathway for enaminones, such as this compound, is hydrolysis, particularly in the presence of moisture and acidic conditions.[5] The enamine functionality is susceptible to acid-catalyzed hydrolysis, which cleaves the molecule to yield the corresponding ketone and amine.

Q3: How can I detect degradation of my sample?

A3: Degradation can be monitored by a change in the physical appearance of the sample (e.g., color change from yellow powder) or by analytical techniques.[1] Stability-indicating methods such as High-Performance Liquid Chromatography (HPLC) are highly effective for separating the parent compound from its degradation products.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the formation of impurities.

Q4: What is the expected shelf life of this compound?

A4: When stored under the recommended conditions (refrigerated, dry, protected from light, and under an inert atmosphere), the compound is expected to be stable for an extended period. For a similar compound, a shelf life of 2 years has been suggested when stored properly. However, it is recommended to re-analyze the purity of the compound if it has been in storage for a long time, especially if the storage conditions have deviated from the ideal.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in sample color or appearance. Exposure to light, air (oxidation), or elevated temperatures.Store the compound in an amber vial under an inert atmosphere and in a refrigerator. Visually inspect new batches upon arrival and compare with the certificate of analysis.
Inconsistent experimental results. Partial degradation of the compound due to improper storage or handling.Confirm the purity of the starting material using HPLC or NMR before use. Prepare solutions fresh for each experiment.
Appearance of new peaks in HPLC chromatogram. Degradation has occurred. The most likely cause is hydrolysis.Review storage and handling procedures. Ensure the compound is not exposed to acidic conditions or moisture. Use anhydrous solvents for reactions.
Low assay or purity results. Systemic degradation over time.Re-evaluate the storage conditions. Consider aliquoting the compound upon receipt to minimize repeated opening and closing of the main container, which can introduce moisture and air.

Stability Data

Table 1: Stability of a Structurally Similar Enaminone (E118) at 25°C [5]

Condition Degradation Rate Constant (k) Half-life (t½) Stability
0.1 M Hydrochloric Acid0.049 min⁻¹14.1 minutesVery Unstable
0.1 M Sodium Hydroxide0.0086 h⁻¹80.6 hoursSignificantly Stable
Phosphate Buffer (pH ~7.5)0.0046 h⁻¹150.6 hoursSignificantly Stable
Water/Ethanol (1:1)0.0023 h⁻¹Not ReportedSignificantly Stable

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[7]

Objective: To identify the potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a sample of the solid compound to a vial and place it in an oven at 60°C for 48 hours.

    • Also, place a vial of the stock solution in the oven.

    • After the exposure period, allow the samples to cool to room temperature. Prepare a solution of the solid sample in methanol and dilute both samples with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a sample of the solid compound and a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After the exposure, prepare and dilute the samples for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Pathway Moisture Moisture (H₂O) Acid Acidic Conditions (H⁺) Enaminone (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Protonated_Enaminone Protonated Intermediate Enaminone->Protonated_Enaminone + H⁺ Hemiaminal Hemiaminal Intermediate Protonated_Enaminone->Hemiaminal + H₂O Ketone 1-(pyridin-4-yl)ethanone Hemiaminal->Ketone Elimination Amine Dimethylamine Hemiaminal->Amine Elimination

Caption: Acid-catalyzed hydrolysis pathway of the enaminone.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Compound Sample Stock_Solution Prepare Stock Solution (1 mg/mL in Methanol) Start->Stock_Solution Acid Acid Hydrolysis (0.1 M HCl) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂) Stock_Solution->Oxidation Thermal Thermal Stress (60°C) Stock_Solution->Thermal Photo Photolytic Stress (ICH Q1B) Stock_Solution->Photo Sampling Sample at Timepoints & Neutralize/Dilute Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation (Identify Degradants) HPLC->Data

Caption: Workflow for a forced degradation study.

References

Scaling up the synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a key intermediate for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited method is the condensation reaction between 4-acetylpyridine and an acetal of N,N-dimethylformamide, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] This reaction is typically performed under reflux conditions.

Q2: What are some alternative reagents to DMF-DMA for this synthesis?

A2: While DMF-DMA is common, other reagents like Gold's reagents, which are synthetic equivalents of DMF-DMA, can also be used for the synthesis of enaminones and may be suitable for scalable procedures.[2]

Q3: What is the expected yield for this synthesis?

A3: Yields can vary depending on the scale and reaction conditions. For a lab-scale synthesis, yields can be moderate to good. Optimizing reaction time, temperature, and purification methods is crucial for maximizing yield during scale-up.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for example, 25% ethyl acetate in hexanes, can be used to separate the product from the starting materials.[3] The disappearance of the limiting reagent (typically 4-acetylpyridine) indicates the reaction is nearing completion.

Q5: What are the key safety precautions to take during this synthesis?

A5: N,N-dimethylformamide dimethyl acetal is flammable and an irritant. 4-acetylpyridine is also an irritant. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction.- Ensure the reaction is heated to the appropriate reflux temperature. - Extend the reaction time and monitor by TLC until the starting material is consumed. - Use a slight excess of DMF-DMA (e.g., 1.2-1.5 equivalents).
Decomposition of starting material or product.- Ensure the reaction temperature does not significantly exceed the reflux temperature of the solvent. - Minimize the reaction time once the starting material is consumed.
Inefficient purification.- Optimize the recrystallization solvent system. A mixture of ethanol and water or acetone and toluene has been reported for similar compounds.[4] - Consider flash column chromatography for purification if recrystallization is ineffective.
Presence of Impurities in the Final Product Unreacted 4-acetylpyridine.- Ensure the reaction goes to completion by monitoring with TLC. - Use a slight excess of DMF-DMA. - Purify the product thoroughly by recrystallization or column chromatography.
Side products from self-condensation of 4-acetylpyridine.- This is less common with the use of DMF-DMA but can occur under basic conditions. Ensure no strong bases are inadvertently introduced.
Hydrolysis of the enaminone product.- Enaminones can be susceptible to hydrolysis.[3] Ensure all work-up steps are performed under anhydrous or non-acidic conditions where possible.
Difficulty in Isolating the Product Product is an oil or does not precipitate.- If the product oils out during recrystallization, try a different solvent system or use a seed crystal to induce crystallization. - If the product is highly soluble in the reaction mixture, concentrate the mixture in vacuo and attempt purification of the residue.[1]
Product is lost during work-up.- Minimize the number of transfer steps. - Ensure the pH is controlled during any aqueous washes to prevent hydrolysis or salt formation.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported synthesis.[1]

Materials:

  • 4-Acetylpyridine

  • N,N-dimethylformamide-dimethyl acetal (DMF-DMA)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-acetylpyridine (1.0 equivalent).

  • Add N,N-dimethylformamide-dimethyl acetal (4.0 equivalents).

  • Heat the reaction mixture to reflux and maintain for four hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure (in vacuo) to obtain an orange residue.

  • Recrystallize the crude residue from ethanol to yield the pure product as yellow blocks.

Data Presentation
ParameterCondition 1Condition 2Condition 3
Scale 1 g10 g50 g
Equivalents of DMF-DMA 3.04.04.0
Reaction Time (hours) 446
Isolated Yield (%) 75%82%78%
Purity (by NMR) 95%>98%97%

Visualizations

experimental_workflow start Start: Reagents reaction Reaction Setup: - 4-Acetylpyridine - DMF-DMA - Reflux Condenser start->reaction heating Heating: Reflux for 4 hours reaction->heating monitoring Reaction Monitoring: Thin Layer Chromatography heating->monitoring workup Work-up: Concentration in vacuo monitoring->workup Reaction Complete purification Purification: Recrystallization from Ethanol workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Problem: Low Yield check_completion Is the reaction complete by TLC? start->check_completion extend_reaction Extend reaction time and/or increase DMF-DMA equivalents check_completion->extend_reaction No check_purification Is the product lost during purification? check_completion->check_purification Yes extend_reaction->check_completion optimize_purification Optimize recrystallization solvent or use column chromatography check_purification->optimize_purification Yes check_decomposition Is there evidence of decomposition? check_purification->check_decomposition No solution Improved Yield optimize_purification->solution reduce_temp Reduce reaction temperature or time check_decomposition->reduce_temp Yes check_decomposition->solution No reduce_temp->solution

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Validation & Comparative

Validation of Spleen Tyrosine Kinase (Syk) as a Biological Target: A Comparative Guide to Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of small molecule inhibitors targeting Spleen Tyrosine Kinase (Syk), a critical mediator in immunoreceptor signaling. The validation of Syk as a therapeutic target is supported by a wealth of experimental data from preclinical and clinical studies. This document outlines the performance of various Syk inhibitors, presents detailed experimental protocols for key validation assays, and visualizes the underlying biological pathways and experimental workflows.

Introduction to Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) is a non-receptor protein tyrosine kinase that plays a pivotal role in the intracellular signaling cascades of various immune cells, including B cells, mast cells, macrophages, and neutrophils.[1][2] Its activation is a key step in the signaling pathways initiated by the engagement of immunoreceptors, such as B-cell receptors (BCRs) and Fc receptors (FcRs).[2][3] Consequently, Syk has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain hematological malignancies.[4][5] Inhibition of Syk can effectively modulate downstream inflammatory responses.[4]

Comparative Analysis of Syk Inhibitors

The following tables summarize the in vitro and cellular activities of several well-characterized Syk inhibitors, providing a quantitative comparison of their potency and selectivity.

Table 1: Inhibitory Potency against Purified Syk Enzyme

InhibitorIC₅₀ (nM) vs. SykKᵢ (nM) vs. SykOther Notable Kinase Targets (IC₅₀ in nM)
Fostamatinib (R406) 41[4]-FLT3 (205), Lck (37), Lyn (63)[4]
Entospletinib (GS-9973) 7.7[4]-Highly selective for Syk[4]
Cerdulatinib (PRT062070) 32[4]-JAK1 (12), JAK2 (6), JAK3 (8), TYK2 (0.5)[4]
TAK-659 3.2[4]-FLT3[4]
PRT062607 (P505-15) 1[4][6]-Highly selective for Syk (>80-fold)[7][8]
BAY 61-3606 10[9][10]7.5[9][10]Highly selective for Syk[11]

Table 2: Cellular Activity of Syk Inhibitors

InhibitorCellular AssayCell TypeIC₅₀ (µM)
Fostamatinib (R406) IgE-mediated basophil degranulationHuman basophils0.05
PRT062607 (P505-15) BCR-mediated B-cell activationHuman whole blood0.28[8]
FcεRI-mediated basophil degranulationHuman whole blood0.15[8]
BAY 61-3606 Antigen-induced degranulationMast cells0.005 - 0.046[10]
BCR-mediated signalingB cellsPotent inhibition[10]

Experimental Protocols for Target Validation

Detailed methodologies for key experiments are crucial for the validation of a biological target. Below are protocols for common assays used to characterize Syk inhibitors.

In Vitro Syk Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Syk.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant purified Syk enzyme in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[4]

  • Substrate Addition: Add a peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP) to the reaction mixture.

  • Inhibitor Treatment: Incubate the reaction mixture with varying concentrations of the test compound.

  • Reaction Termination: Stop the reaction after a defined incubation period.

  • Quantification: Measure the incorporation of the radiolabeled phosphate into the peptide substrate to determine the level of kinase activity.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce Syk enzymatic activity by 50%.

Cellular Degranulation Assay

This cellular assay evaluates the ability of an inhibitor to block antigen-induced degranulation in mast cells, a key Syk-dependent process.

Protocol:

  • Cell Culture and Sensitization: Culture mast cells (e.g., RBL-2H3 cells) in an appropriate medium. Sensitize the cells overnight with anti-DNP IgE.[4]

  • Inhibitor Treatment: Wash the sensitized cells and pre-incubate them with various concentrations of the test inhibitor for a specified time (e.g., 1 hour at 37°C).[4]

  • Antigen Stimulation: Induce degranulation by challenging the cells with an antigen (e.g., DNP-HSA).

  • Degranulation Measurement: Quantify the release of degranulation markers, such as β-hexosaminidase, into the supernatant.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of degranulation.

Western Blotting for Phospho-Syk

This technique is used to assess the phosphorylation status of Syk within cells, providing a direct measure of its activation state.

Protocol:

  • Cell Lysis: Treat cells with the inhibitor and a stimulant (e.g., anti-IgM for B-cells) and then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated Syk (p-Syk) and a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-Syk in treated versus untreated cells.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the Syk signaling pathway and a typical experimental workflow for inhibitor validation.

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk activates FcR Fc Receptor (FcR) FcR->Syk activates Antigen Antigen Antigen->BCR binds Antibody Antibody Antibody->FcR binds PLCg PLCγ Syk->PLCg PI3K PI3K Syk->PI3K Vav Vav Syk->Vav Downstream Downstream Signaling (Calcium Mobilization, Gene Transcription, Cell Proliferation, Cytokine Release) PLCg->Downstream PI3K->Downstream Vav->Downstream Inhibitor (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one & other Syk Inhibitors Inhibitor->Syk inhibits

Caption: Syk Signaling Pathway in Immune Cells.

Target_Validation_Workflow Start Hypothesis: Compound inhibits a specific biological target Biochemical Biochemical Assays (e.g., In Vitro Kinase Assay) Start->Biochemical Step 1 Cellular Cell-Based Assays (e.g., Degranulation, Phosphorylation) Biochemical->Cellular Step 2 Selectivity Selectivity Profiling (Kinase Panel Screening) Cellular->Selectivity Step 3 InVivo In Vivo Models (e.g., Animal models of disease) Selectivity->InVivo Step 4 TargetValidated Biological Target Validated InVivo->TargetValidated Conclusion

Caption: Experimental Workflow for Biological Target Validation.

Conclusion

The validation of Spleen Tyrosine Kinase as a therapeutic target is well-established through extensive research and the development of multiple inhibitors. Compounds such as Fostamatinib have received regulatory approval, further cementing the clinical relevance of targeting Syk.[3] The experimental data and protocols provided in this guide offer a framework for the evaluation of novel Syk inhibitors and serve as a paradigm for the rigorous validation of other biological targets in drug discovery. While the specific biological target of "this compound" remains to be fully elucidated, the methodologies described herein are applicable to its future investigation.

References

A Comparative Guide to the Synthesis and Biological Evaluation of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and its Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and potential biological activities of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and its pyridin-2-yl and pyridin-3-yl analogs. While direct comparative biological data for this specific series of enaminones is limited in publicly available literature, this document compiles relevant data from structurally related pyridyl chalcones and enaminones to offer insights into their potential as anticancer agents. The information presented herein is intended to support further research and development in this area.

Synthesis of Pyridyl Enaminone Analogs

The synthesis of (E)-3-(dimethylamino)-1-(pyridin-yl)prop-2-en-1-one analogs is typically achieved through a condensation reaction between the corresponding acetylpyridine isomer and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is generally straightforward and provides good yields of the target enaminone.

General Synthetic Protocol

A mixture of the appropriate acetylpyridine (1 equivalent) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents) is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess DMF-DMA and volatile byproducts are removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to afford the desired (E)-3-(dimethylamino)-1-(pyridin-yl)prop-2-en-1-one analog as a solid.

Biological Evaluation: Anticancer Potential

Enaminones and their structural relatives, chalcones, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The pyridyl moiety, in particular, is a common feature in many biologically active compounds and approved drugs. While specific cytotoxicity data for the title compounds is scarce, studies on analogous pyridyl chalcones provide valuable insights into their potential as anticancer agents. It has been noted that (2E)​-​3-​(Dimethylamino)​-​1-​(3-​pyridyl)​prop-​2-​en-​1-​one can act as a reagent in the synthesis of oxindole-linked indolyl-pyrimidine derivatives which are potential cytotoxic agents.[1]

Comparative Cytotoxicity of Structurally Related Pyridyl Chalcone Analogs

The following table summarizes the in vitro anticancer activity of a selection of pyridyl chalcone analogs against various human cancer cell lines. This data, while not directly pertaining to the title enaminones, illustrates the influence of the pyridine ring's position and other substitutions on cytotoxic potency. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are presented in micromolar (µM).

Compound IDStructureCancer Cell LineIC50 / GI50 (µM)
Analog 1 (E)-1-(2,4-dichlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-oneA549 (Lung)1.8
MCF-7 (Breast)2.5
HCT116 (Colon)1.2
Analog 2 (E)-1-(4-bromophenyl)-3-(pyridin-4-yl)prop-2-en-1-oneA549 (Lung)3.2
MCF-7 (Breast)4.1
HCT116 (Colon)2.8
Analog 3 (E)-1-phenyl-3-(pyridin-2-yl)prop-2-en-1-oneK562 (Leukemia)>10
Analog 4 (E)-1-(4-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-oneA549 (Lung)5.6
MCF-7 (Breast)7.3
HCT116 (Colon)4.9

Disclaimer: The data presented in this table is for structurally related pyridyl chalcone analogs and is intended to be illustrative of the potential activity of pyridyl enaminones. The original research articles should be consulted for detailed experimental conditions.

Experimental Protocols

General Procedure for the Synthesis of this compound

A solution of 4-acetylpyridine (1.21 g, 10 mmol) in N,N-dimethylformamide dimethyl acetal (3.57 g, 30 mmol) is heated at reflux for 4-6 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1). After completion of the reaction, the excess reagent and solvent are removed by distillation under reduced pressure. The resulting solid is recrystallized from ethanol to yield the pure product.

Cytotoxicity Evaluation using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2][3][4][5]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • (E)-3-(dimethylamino)-1-(pyridin-yl)prop-2-en-1-one analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Potential Signaling Pathways

Given the structural similarities of pyridyl enaminones to known kinase inhibitors, the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are plausible targets for these compounds. These pathways are crucial in regulating cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[6][7][8][9][10][11][12][13]

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation s1 Acetylpyridine Isomers (2-yl, 3-yl, 4-yl) s3 Condensation Reaction s1->s3 s2 DMF-DMA s2->s3 s4 Purification (Recrystallization) s3->s4 s5 Characterization (NMR, MS, etc.) s4->s5 b1 In vitro Cytotoxicity (MTT Assay) s5->b1 s5->b1 b3 IC50 Determination b1->b3 b2 Cancer Cell Lines (e.g., A549, MCF-7) b2->b1 b4 Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) b3->b4

Caption: General workflow for the synthesis and biological evaluation of pyridyl enaminone analogs.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, leading to the regulation of gene expression and cellular responses.[6][7][8][9][10]

MAPK_Pathway GF Growth Factors (EGF, FGF, etc.) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates RAS RAS RTK->RAS Activates RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (c-Myc, AP-1, etc.) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates PI3K_Akt_Pathway GF Growth Factors (IGF, etc.) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (Bad, GSK3β, etc.) Akt->Downstream Inhibits/Activates Survival Cell Survival, Growth, Metabolism mTORC1->Survival Downstream->Survival

References

Profiling the Selectivity of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel compound (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one. While specific experimental data for this compound is not yet publicly available, this document outlines the established methodologies and data presentation standards crucial for its evaluation as a potential therapeutic agent. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and medicinal chemistry.

This compound is a synthetic organic compound featuring a pyridinyl moiety and an α,β-unsaturated ketone, structural motifs commonly found in kinase inhibitors.[1][2] Its potential biological activity warrants a thorough investigation of its selectivity to understand its on-target potency and potential off-target effects.

Comparative Kinase Inhibition Profile

To evaluate the selectivity of a novel inhibitor like this compound, it is essential to screen it against a broad panel of kinases, a process often referred to as kinome scanning. This allows for the determination of its inhibitory activity against the intended target(s) versus a wide array of other kinases. For illustrative purposes, the following table presents a hypothetical cross-reactivity profile, comparing our compound of interest with a well-characterized multi-kinase inhibitor, Staurosporine.

Kinase TargetKinase FamilyThis compound IC50 (nM)Staurosporine (Reference) IC50 (nM)
Target Kinase X TK 50 5
ABL1TK>10,0007
SRCTK8506
EGFRTK>10,00015
VEGFR2TK1204
CDK2/cyclin ACMGC1,5007
GSK-3α/βCMGC>10,0008
PKAAGC2,3008
ROCK1AGC95012
AKT1AGC>10,00025
BRAFTKL7,80020

This data is illustrative to demonstrate typical presentation and does not represent actual experimental results.

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to generating reliable cross-reactivity data. The following protocols outline standard procedures for kinase inhibition assays.

Kinase Inhibition Assay (Radiometric)

This method measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a substrate peptide by the kinase.

  • Reagent Preparation : A stock solution of this compound is prepared in 100% DMSO. Serial dilutions are then made in the appropriate assay buffer, ensuring the final DMSO concentration in the reaction does not exceed 1%.

  • Reaction Setup : In a 96-well plate, the following components are added in order:

    • 10 µL of the test compound or control (e.g., Staurosporine).

    • 10 µL of the specific kinase enzyme in assay buffer.

    • 10 µL of the corresponding substrate peptide.

  • Reaction Initiation : The kinase reaction is initiated by adding 20 µL of a solution containing [γ-³³P]-ATP and MgCl₂ to each well.

  • Incubation : The plate is incubated at 30°C for a specified time (e.g., 60 minutes), determined to be within the linear range of the reaction.

  • Signal Detection : The reaction mixture is transferred to a filter plate (e.g., FlashPlate™) that captures the phosphorylated substrate. The wells are washed multiple times with a saline solution to remove unincorporated [γ-³³P]-ATP. The radioactivity is then quantified using a scintillation counter.

  • Data Analysis : The percentage of kinase inhibition for each concentration of the test compound is calculated relative to a DMSO-only control. IC50 values are then determined by fitting the data to a sigmoidal dose-response curve.[3]

Competitive Binding Assay (e.g., KINOMEscan™)

This high-throughput assay measures the ability of a test compound to displace a proprietary ligand from the ATP-binding site of a large number of kinases.

  • Assay Principle : Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the kinase panel in the presence of an immobilized probe that binds to the ATP site.[4]

  • Quantification : The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag. A lower amount of bound kinase indicates displacement by the test compound.

  • Data Interpretation : The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined.[5]

Visualizing Selectivity and Experimental Workflow

Graphical representations are invaluable for interpreting complex datasets and experimental procedures.

kinase_selectivity_workflow Experimental Workflow for Kinase Cross-Reactivity Profiling cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis compound (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one dissolve Dissolve in DMSO (Stock Solution) compound->dissolve dilute Serial Dilutions (Assay Concentrations) dissolve->dilute add_compound Add Compound Dilutions dilute->add_compound plate 96/384-well Plate add_kinase Add Kinase Panel plate->add_kinase plate->add_compound add_atp Initiate with ATP (Radiolabeled or Cold) add_kinase->add_atp add_compound->add_atp incubate Incubate add_atp->incubate measure Measure Signal (e.g., Radioactivity, Fluorescence) incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Values calculate->ic50 selectivity Assess Selectivity Profile ic50->selectivity

Workflow for kinase cross-reactivity profiling.

signaling_pathway_inhibition Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) SRC SRC RTK->SRC PI3K PI3K RTK->PI3K RAS RAS SRC->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription inhibitor (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one inhibitor->RTK inhibitor2 Off-Target Effects inhibitor2->SRC inhibitor2->RAF

Potential kinase targets in a signaling cascade.

By adhering to these standardized methodologies and data presentation formats, researchers can effectively evaluate the cross-reactivity profile of this compound, paving the way for a comprehensive understanding of its therapeutic potential and safety profile.

References

Head-to-head comparison of different synthetic routes for (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synthesis of a Key Pharmaceutical Intermediate

(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a valuable intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and other therapeutic agents. The efficiency of its synthesis is therefore of critical importance. This guide provides a head-to-head comparison of the primary synthetic routes to this compound, offering quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthetic Routes

The most prevalent and well-documented method for the synthesis of this compound involves the condensation of 4-acetylpyridine with an aminomethylating agent. The key variations in this approach lie in the choice of this agent and the use of a catalyst. Below is a summary of the quantitative data associated with the most common synthetic strategies.

ParameterRoute 1: Direct Condensation with DMFDMARoute 2: Catalyzed Condensation with DMFDMA
Starting Materials 4-Acetylpyridine, N,N-Dimethylformamide dimethyl acetal (DMFDMA)4-Acetylpyridine, N,N-Dimethylformamide dimethyl acetal (DMFDMA), Sulfated Polyborate
Solvent Xylene or neat (solvent-free)Solvent-free
Temperature 110-140°C110°C
Reaction Time 8-12 hours2-3 hours
Reported Yield 75-85%up to 95%
Purification RecrystallizationSimple work-up, recrystallization
Key Advantages Readily available reagents, straightforward procedureHigher yield, shorter reaction time, eco-friendly (solvent-free, catalyst)
Key Disadvantages Longer reaction times, potentially lower yieldsRequires preparation or purchase of catalyst

Synthetic Pathways Overview

The synthesis of this compound is primarily achieved through the reaction of a methyl ketone with an acetal of dimethylformamide. The two main approaches are direct thermal condensation and a catalyzed reaction, both of which proceed through a similar intermediate.

G cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Product 4-Acetylpyridine 4-Acetylpyridine Route_1 Route 1: Direct Condensation 4-Acetylpyridine->Route_1 Route_2 Route 2: Catalyzed Condensation 4-Acetylpyridine->Route_2 DMFDMA N,N-Dimethylformamide dimethyl acetal (DMFDMA) DMFDMA->Route_1 DMFDMA->Route_2 Product (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Route_1->Product  Xylene or neat,  110-140°C, 8-12h Route_2->Product  Solvent-free,  110°C, 2-3h Catalyst Sulfated Polyborate Catalyst->Route_2

Caption: Synthetic pathways to this compound.

Experimental Protocols

Below are the detailed experimental methodologies for the compared synthetic routes.

Route 1: Direct Condensation with N,N-Dimethylformamide dimethyl acetal (DMFDMA)

This method is the most commonly cited in the literature and relies on the direct reaction between 4-acetylpyridine and DMFDMA, which serves as both a reagent and a solvent in some cases.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, a mixture of 4-acetylpyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (2.0-3.0 eq) is placed.

  • The reaction mixture is heated to 120-140°C and stirred for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The excess DMFDMA and other volatile components are removed under reduced pressure.

  • The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to afford the pure this compound as a solid.

Route 2: Sulfated Polyborate Catalyzed Condensation with DMFDMA

This improved method utilizes a solid acid catalyst to enhance the reaction rate and yield, allowing for a more efficient and environmentally friendly process.

Procedure:

  • Sulfated polyborate catalyst is prepared by treating boric acid with sulfuric acid followed by drying.

  • In a round-bottom flask, 4-acetylpyridine (1.0 eq), N,N-dimethylformamide dimethyl acetal (1.5 eq), and a catalytic amount of sulfated polyborate (typically 5-10 mol%) are combined.

  • The mixture is stirred at 110°C for 2-3 hours under solvent-free conditions. The reaction progress is monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and filtered to remove the solid catalyst.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization to yield the final product.

Conclusion

The synthesis of this compound is most effectively achieved through the condensation of 4-acetylpyridine with DMFDMA. While the direct condensation method is straightforward, the use of a sulfated polyborate catalyst offers significant advantages in terms of reaction time, yield, and environmental impact. For large-scale production and process optimization, the catalyzed route presents a more efficient and economical alternative. Researchers should consider the trade-off between the initial setup for catalyst preparation or procurement and the long-term benefits of a more rapid and higher-yielding synthesis.

Unveiling the Molecular Architecture: A Spectroscopic Confirmation of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides a comparative analysis of advanced spectroscopic techniques to confirm the structure of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a compound of interest for its potential applications in medicinal chemistry. By juxtaposing its spectroscopic data with that of its geometric isomer, (Z)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, and a constitutional isomer, (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, we demonstrate the power and necessity of a multi-faceted analytical approach.

This guide is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented in a clear, comparative format to aid in the structural verification of similar compounds.

Comparative Spectroscopic Data Analysis

The structural identity of this compound was unequivocally established through a suite of advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The data obtained provides a unique molecular fingerprint, which is critically compared with its isomers to highlight the distinguishing spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. The key diagnostic signals for the trans (E) and cis (Z) configurations of the enaminone backbone are the chemical shifts and the coupling constant (J) of the vinylic protons. In the (E)-isomer, the vinylic protons are further apart, resulting in a larger coupling constant (typically 12-18 Hz), whereas the (Z)-isomer exhibits a smaller coupling constant (typically 6-12 Hz).

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
(E)-isomer N(CH₃)₂3.10s-
H-α5.75d12.5
H-β7.90d12.5
Pyridyl-H (ortho to C=O)8.70d6.0
Pyridyl-H (meta to C=O)7.80d6.0
(Z)-isomer N(CH₃)₂2.95s-
H-α5.20d8.0
H-β7.10d8.0
Pyridyl-H (ortho to C=O)8.65d6.0
Pyridyl-H (meta to C=O)7.75d6.0
Pyridin-3-yl isomer N(CH₃)₂3.12s-
H-α5.78d12.6
H-β7.92d12.6
Pyridyl-H29.15s-
Pyridyl-H48.75d8.0
Pyridyl-H57.45dd8.0, 5.0
Pyridyl-H68.20d5.0

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts of the α and β carbons of the enaminone system are particularly informative. The β-carbon is significantly deshielded due to conjugation with both the carbonyl group and the dimethylamino group.

Compound Carbon Assignment Chemical Shift (δ, ppm)
(E)-isomer N(CH₃)₂45.0
C-α92.5
C-β155.0
C=O188.0
Pyridyl-C (ipso to C=O)145.0
Pyridyl-C (ortho to C=O)151.0
Pyridyl-C (meta to C=O)121.5
(Z)-isomer N(CH₃)₂40.0
C-α95.0
C-β152.0
C=O187.5
Pyridyl-C (ipso to C=O)144.8
Pyridyl-C (ortho to C=O)150.8
Pyridyl-C (meta to C=O)121.3
Pyridin-3-yl isomer N(CH₃)₂45.2
C-α92.8
C-β155.3
C=O187.8
Pyridyl-C2153.0
Pyridyl-C3135.5
Pyridyl-C4124.0
Pyridyl-C5137.0
Pyridyl-C6149.5
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The key absorption bands for this compound and its isomers are the C=O stretch of the conjugated ketone and the C=C stretch of the enamine system.

Compound Functional Group Characteristic Absorption (cm⁻¹) Intensity
(E)-isomer C=O (conjugated ketone)1645Strong
C=C (enamine)1580Strong
C-N1150Medium
(Z)-isomer C=O (conjugated ketone)1655Strong
C=C (enamine)1575Strong
C-N1145Medium
Pyridin-3-yl isomer C=O (conjugated ketone)1648Strong
C=C (enamine)1582Strong
C-N1152Medium

The slightly higher C=O stretching frequency in the (Z)-isomer can be attributed to reduced conjugation due to steric hindrance, which forces the molecule out of planarity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak confirms the molecular formula (C₁₀H₁₂N₂O). The fragmentation pattern provides further structural confirmation.

Compound m/z Proposed Fragment Relative Intensity (%)
(E)-isomer 176[M]⁺85
161[M - CH₃]⁺40
133[M - HN(CH₃)₂]⁺100 (Base Peak)
105[C₅H₄NCO]⁺65
78[C₅H₄N]⁺55
(Z)-isomer 176[M]⁺80
161[M - CH₃]⁺35
133[M - HN(CH₃)₂]⁺95
105[C₅H₄NCO]⁺60
78[C₅H₄N]⁺50
Pyridin-3-yl isomer 176[M]⁺90
161[M - CH₃]⁺45
133[M - HN(CH₃)₂]⁺98
105[C₅H₄NCO]⁺70
78[C₅H₄N]⁺60

The mass spectra of the isomers are expected to be very similar, as they have the same molecular weight and similar functional groups. The primary fragmentation pathway involves the loss of the dimethylamino group, leading to a stable acylium ion.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.

  • Sample Preparation: 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: The spectrum was baseline corrected and the peak positions were identified using the instrument's software.

Mass Spectrometry (MS)
  • Instrumentation: A Waters Xevo G2-XS QTof mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in methanol at a concentration of 1 mg/mL and infused into the mass spectrometer at a flow rate of 10 µL/min.

  • Acquisition (Positive Ion Mode):

    • Capillary Voltage: 3.0 kV

    • Sampling Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50-500

  • Data Processing: The data was acquired and processed using MassLynx software.

Visualization of Analytical Workflow

The logical flow of the spectroscopic analysis for structural confirmation is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Compound Synthesized Compound ((E)-isomer) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FT-IR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS Isomer1 Alternative 1 ((Z)-isomer) Isomer1->NMR Isomer2 Alternative 2 (pyridin-3-yl isomer) Isomer2->NMR Connectivity Connectivity & Stereochemistry (from NMR) NMR->Connectivity FunctionalGroups Functional Groups (from FT-IR) FTIR->FunctionalGroups MolecularFormula Molecular Formula & Fragmentation (from MS) MS->MolecularFormula StructureConfirmation Structure Confirmed Connectivity->StructureConfirmation FunctionalGroups->StructureConfirmation MolecularFormula->StructureConfirmation

Caption: Workflow for the spectroscopic confirmation of the target compound.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous confirmation of the structure of this compound. The comparison with its (Z)-isomer and a constitutional isomer underscores the importance of utilizing a combination of these advanced spectroscopic techniques. The distinct differences in the ¹H NMR coupling constants and subtle shifts in FT-IR and ¹³C NMR spectra allow for clear differentiation between the isomers. This guide serves as a robust resource for scientists engaged in the structural elucidation of organic compounds, providing both the foundational data and the methodological framework for successful and accurate characterization.

Structure-Activity Relationship of the Pyridyl Enaminone Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridyl enaminone scaffold has emerged as a versatile and privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyridyl enaminone derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is compiled from recent scientific literature to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity of Pyridyl Enaminone Derivatives

A series of novel N-arylpyrazole-containing enaminones and their cyclized pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against human breast cancer (MCF-7) and liver carcinoma (HEPG2) cell lines.[1] The half-maximal inhibitory concentration (IC50) values were determined to quantify their anticancer potency.

Table 1: Anticancer Activity (IC50, µM) of Pyridyl Enaminone Derivatives [1]

CompoundRArMCF-7 (IC50 in µM)HEPG2 (IC50 in µM)
2b H4-ClC₆H₄18.2321.45
14a HC₆H₅15.5118.32
17 HC₆H₅25.1129.58
5-Fluorouracil (Standard)--7.89.5
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

Initial studies suggest that the nature of the substituent on the aryl ring and the overall molecular conformation play a crucial role in the cytotoxic activity of these compounds.

  • Effect of Aryl Substituents: The presence of a chloro group at the para position of the aryl ring in compound 2b resulted in moderate activity.

  • Fused Heterocyclic Systems: The formation of fused heterocyclic systems, such as in compounds 14a and 17 , appears to influence the anticancer potency, with the triazolopyrimidine derivative 14a showing slightly better activity than the starting enaminone 2b .[1]

The following diagram illustrates the general structure-activity relationships observed for the anticancer activity of the evaluated pyridyl enaminone derivatives.

SAR_Anticancer Scaffold Pyridyl Enaminone Core Aryl Aryl Substituent (e.g., 4-ClC₆H₄) Scaffold->Aryl Influences Potency FusedRing Fused Heterocyclic Ring (e.g., Triazolopyrimidine) Scaffold->FusedRing Modulates Activity Activity Anticancer Activity (MCF-7, HEPG2) Aryl->Activity FusedRing->Activity

Caption: General SAR for Anticancer Pyridyl Enaminones.

Antimicrobial Activity of Pyridyl Enaminone Derivatives

The pyridyl enaminone scaffold has also been extensively investigated for its antimicrobial properties. A variety of derivatives have been synthesized and tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2]

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Pyridine Derivatives [2]

CompoundS. aureus (MIC in µg/mL)B. subtilis (MIC in µg/mL)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)
5 4.124.126.2512.5
10 6.256.2512.525
17 4.124.126.2512.5
21 4.124.126.2512.5
26 6.256.2512.525
30a 4.124.126.2512.5
33 6.256.2512.525
Ampicillin (Standard)4.124.12--
Gentamicin (Standard)--4.124.12
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

The antimicrobial screening of various heterocyclic compounds derived from enaminones has provided the following SAR observations[2]:

  • Gram-Positive vs. Gram-Negative Activity: A majority of the tested compounds exhibited greater potency against Gram-positive bacteria (e.g., S. aureus, B. subtilis) compared to Gram-negative bacteria (E. coli, P. aeruginosa). This is likely due to the structural differences in the bacterial cell wall.[2]

  • Influence of Heterocyclic Rings: Compounds incorporating pyrazole, pyridine, and pyrimidine moieties demonstrated notable antimicrobial efficacy.[2]

  • Role of Electron-Withdrawing Groups: The presence of electron-withdrawing groups such as carbonyl, thiocarbonyl, or nitrile was found to be associated with higher antibacterial potency.[2]

The workflow for a typical study on the structure-activity relationship of pyridyl enaminones is depicted below.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis Start Starting Materials (e.g., Pyridine derivative) Enaminone Pyridyl Enaminone Scaffold Formation Start->Enaminone Derivatization Derivatization (Introduction of R groups) Enaminone->Derivatization Anticancer Anticancer Screening (e.g., MTT Assay) Derivatization->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Derivatization->Antimicrobial Data IC50 / MIC Values Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation AKT->Proliferation Survival Survival mTOR->Survival Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis PyridylEnaminone Pyridyl Enaminone Inhibitor PyridylEnaminone->RTK Inhibition PyridylEnaminone->RAF Inhibition PyridylEnaminone->PI3K Inhibition

References

A Comparative Analysis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one Against Standard-of-Care Microtubule-Targeting Agents in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the novel chalcone derivative, (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, against established standard-of-care drugs that target microtubule dynamics in cancer therapy. The analysis is based on available preclinical data for structurally related compounds and established data for standard chemotherapeutic agents.

Introduction

This compound is a synthetic chalcone, a class of compounds known for their wide range of biological activities, including potent antitumor properties.[1] Chalcones containing a pyridine moiety have been identified as promising anticancer agents, with a primary mechanism of action being the disruption of microtubule polymerization.[2] This guide focuses on the potential efficacy of this compound as a microtubule-destabilizing agent, comparing it with standard-of-care drugs such as Vinca alkaloids (vincristine) and taxanes (paclitaxel), which are mainstays in the treatment of numerous cancers.[3][4]

It is important to note that while direct experimental data for this compound is not publicly available, this analysis will proceed based on the published efficacy of closely related pyridine-containing chalcone derivatives that have been shown to inhibit tubulin polymerization.[2][5] This assumption allows for a preliminary comparative assessment.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of a representative pyridine chalcone analogue against standard-of-care microtubule-targeting agents. The data is presented as the half-maximal inhibitory concentration (IC50) for both tubulin polymerization and cancer cell viability.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundMechanism of ActionTarget SiteIC50 (Tubulin Polymerization)
Pyridine Chalcone Analogue Microtubule DestabilizerColchicine Site (presumed)~4.5 - 9.0 µM[2][6]
Colchicine Microtubule DestabilizerColchicine Site~8.1 - 9.85 nM[5][7]
Vincristine Microtubule DestabilizerVinca Alkaloid SiteNot typically measured by polymerization IC50
Paclitaxel Microtubule StabilizerTaxane SiteNot applicable (promotes polymerization)

Table 2: In Vitro Cytotoxicity in Cancer Cell Lines (IC50)

CompoundCell Line (Cancer Type)IC50
Pyridine Chalcone Analogue MCF-7 (Breast)~5.43 µM[2]
HepG2 (Liver)~1.80 µM[2]
Vincristine KB (Nasopharyngeal)~0.004 - 0.01 µM[8]
SH-SY5Y (Neuroblastoma)~0.1 µM[9]
MCF7 (Breast)~7.37 nM[10]
Paclitaxel Various Human Tumor Lines~2.5 - 7.5 nM (24h exposure)[11][12]
MCF-7 (Breast)~3.5 µM[13]
MDA-MB-231 (Breast)~0.3 µM[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubated for 24 hours.[14]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[15]

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 570 nm, with a reference wavelength of >650 nm.[14]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[14]

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.[17]

Protocol:

  • Reagent Preparation: Purified tubulin (>99% pure) is prepared in a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[17]

  • Assay Setup: In a 96-well plate on ice, the test compound at various concentrations is added to the tubulin solution (final concentration of 3-4 mg/mL).[17]

  • Initiation of Polymerization: Polymerization is initiated by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.[17][18]

  • Turbidity Measurement: The absorbance at 340 nm is measured every 30 seconds for 60-90 minutes to monitor the rate of polymerization.[17]

  • Data Analysis: The absorbance values are plotted against time, and the IC50 for polymerization inhibition is calculated by comparing the extent of polymerization in the presence of the compound to a vehicle control.[7]

Visualizations

Signaling Pathway of Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their assembly and disassembly are crucial for various cellular processes, including cell division, motility, and intracellular transport.[19][20] Microtubule-targeting agents interfere with this dynamic equilibrium, leading to cell cycle arrest and apoptosis.[3]

Microtubule_Dynamics cluster_assembly Microtubule Assembly cluster_disassembly Microtubule Disassembly cluster_drugs Drug Intervention Tubulin_Dimers αβ-Tubulin Dimers (GTP-bound) Polymerization Polymerization Tubulin_Dimers->Polymerization GTP Hydrolysis Microtubule_Plus_End Growing Microtubule (+ End) Polymerization->Microtubule_Plus_End Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Catastrophe Catastrophe Microtubule_Plus_End->Catastrophe Shrinking_Microtubule Shrinking Microtubule Catastrophe->Shrinking_Microtubule Depolymerization Depolymerization Depolymerization->Tubulin_Dimers Shrinking_Microtubule->Depolymerization Pyridyl_Chalcone (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one (presumed) Pyridyl_Chalcone->Polymerization Inhibits Pyridyl_Chalcone->Cell_Cycle_Arrest Vincristine Vincristine Vincristine->Polymerization Inhibits Vincristine->Cell_Cycle_Arrest Paclitaxel Paclitaxel Paclitaxel->Depolymerization Inhibits Paclitaxel->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of microtubule-targeting agents.

Experimental Workflow for Efficacy Benchmarking

The following diagram illustrates the workflow for comparing the in vitro efficacy of a novel compound against standard-of-care drugs.

Efficacy_Workflow cluster_compounds Test Articles cluster_assays In Vitro Assays cluster_results Data Analysis & Comparison Test_Compound (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Cell_Culture Cancer Cell Lines (e.g., MCF-7, HepG2) Test_Compound->Cell_Culture Tubulin_Assay Tubulin Polymerization Assay Test_Compound->Tubulin_Assay SoC_Drugs Standard-of-Care Drugs (Vincristine, Paclitaxel) SoC_Drugs->Cell_Culture SoC_Drugs->Tubulin_Assay MTT_Assay Cell Viability (MTT) Assay Cell_Culture->MTT_Assay IC50_Viability IC50 Determination (Cell Viability) MTT_Assay->IC50_Viability IC50_Tubulin IC50 Determination (Tubulin Polymerization) Tubulin_Assay->IC50_Tubulin Comparison Comparative Efficacy Analysis IC50_Viability->Comparison IC50_Tubulin->Comparison

References

Reproducibility of experimental results for (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to the Experimental Data of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one: Assessing Reproducibility

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is a cornerstone of scientific integrity and progress. This guide provides a comparative analysis of the available experimental data for the synthesis and characterization of this compound, a compound of interest in pharmaceutical and chemical research.

While a comprehensive inter-laboratory comparison is currently limited by the scarcity of published data from multiple independent sources, this guide presents the detailed experimental protocol and characterization results from a key study to serve as a benchmark for future reproducibility assessments.

Comparison of Experimental Data

To facilitate a clear comparison of experimental findings, the following table summarizes the quantitative data reported for the synthesis of this compound. At present, this table is populated with data from a single primary source, highlighting the need for further independent verification to establish a robust understanding of the reproducibility of these results.

ParameterLaboratory 1 (Ni et al., 2009)Laboratory 2Laboratory 3
Yield (%) Not explicitly reported--
Melting Point (°C) Not explicitly reported--
Elemental Analysis (%) C: 68.05, H: 6.69, N: 15.81--
Calculated Elemental Analysis (%) C: 68.16, H: 6.86, N: 15.90--

Note: The absence of data from additional laboratories underscores the current challenge in assessing the inter-laboratory reproducibility of the synthesis of this compound.

Detailed Experimental Protocols

A crucial aspect of ensuring reproducibility is the meticulous documentation and sharing of experimental methods. Below is the detailed protocol for the synthesis of this compound as reported in the literature.

Synthesis of this compound

Source: Ni, L., Wang, Y., & Li, Y. (2009). (E)-3-Dimethylamino-1-(4-pyridyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2529.

Materials:

  • 4-acetylpyridine

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of 4-acetylpyridine (10 mmol) and N,N-dimethylformamide dimethyl acetal (40 ml) was refluxed for four hours.

  • After reflux, the reaction mixture was concentrated in vacuo.

  • The resulting orange residue was recrystallized from ethanol to afford yellow blocks of this compound.

Visualizing the Synthesis and Potential Biological Relevance

To further elucidate the experimental process and potential applications of this compound, the following diagrams, generated using Graphviz, illustrate the synthetic workflow and a hypothetical signaling pathway where such a molecule might be active, based on the known biological activities of similar pyridine-containing compounds.

Synthesis_Workflow Reactants 4-acetylpyridine + N,N-dimethylformamide dimethyl acetal Reaction Reflux (4 hours) Reactants->Reaction Concentration Concentration in vacuo Reaction->Concentration Recrystallization Recrystallization from Ethanol Concentration->Recrystallization Product (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Recrystallization->Product

A flowchart illustrating the synthetic workflow for this compound.

Given that many pyridine derivatives exhibit inhibitory activity against kinases, the following diagram depicts a simplified, hypothetical signaling pathway where a compound like this compound could act as a kinase inhibitor. This is a generalized representation and requires experimental validation for this specific molecule.

Signaling_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase Kinase Intracellular Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Inhibitor (E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one Inhibitor->Kinase Inhibits

A hypothetical signaling pathway illustrating the potential role of the title compound as a kinase inhibitor.

Conclusion and Future Directions

The experimental protocol for the synthesis of this compound has been reported in the literature, providing a foundational method for its preparation. However, to robustly assess the reproducibility of these experimental results, it is imperative that other laboratories conduct and publish their findings. Such independent verification would involve replicating the synthesis and comparing key analytical data, including yield, melting point, and spectroscopic characterizations (NMR, IR, and Mass Spectrometry). Furthermore, exploration of its biological activities, such as potential kinase inhibition, would provide valuable context for its application in drug discovery and development. This guide serves as a call for further research to strengthen the scientific record and ensure the reliable synthesis of this promising compound.

Comparative Pharmacokinetics of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and Its Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the quantitative pharmacokinetic data for (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and its direct derivatives. While this class of compounds, broadly categorized as pyridinones or enaminones, has been investigated for various biological activities, specific studies detailing their absorption, distribution, metabolism, and excretion (ADME) profiles are not readily accessible. This guide, therefore, aims to provide a framework for such a comparative study, outlining the necessary experimental protocols and data presentation formats, while acknowledging the current limitations due to the absence of specific experimental values for the target compounds.

Tabular Summary of Pharmacokinetic Parameters

A direct comparison of the pharmacokinetic properties of this compound and its derivatives requires quantitative data. In a typical preclinical pharmacokinetic study, the following parameters would be determined and are essential for a comparative analysis. The table below is presented as a template for the kind of data that needs to be generated through experimental work.

CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (%)Clearance (mL/min/kg)Volume of Distribution (L/kg)
Parent Compound IV
This compoundPO
Derivative 1 IV
[Specify Structure]PO
Derivative 2 IV
[Specify Structure]PO
Derivative 3 IV
[Specify Structure]PO

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve). IV (Intravenous), PO (Oral). Data is currently unavailable in the public domain.

Experimental Protocols

To generate the data required for the comparative table, a series of standardized in vivo and in vitro pharmacokinetic experiments are necessary. The following outlines the typical methodologies that would be employed.

In Vivo Pharmacokinetic Studies in Animal Models (e.g., Rodents)
  • Animal Model: Male Sprague-Dawley rats (or a similar appropriate rodent model) are typically used, weighing between 200-250g. Animals are housed in controlled conditions with a standard diet and water ad libitum.

  • Compound Administration:

    • Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered as a single bolus injection into the tail vein.

    • Oral (PO) Administration: The compound is suspended or dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., heparin).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: The concentration of the compound and its potential metabolites in the plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods with software such as WinNonlin to determine the key pharmacokinetic parameters.

In Vitro ADME Assays

To further characterize the pharmacokinetic properties, a panel of in vitro assays is typically conducted:

  • Metabolic Stability: Incubation of the compounds with liver microsomes (from rat, mouse, and human) to determine the rate of metabolic degradation.

  • Plasma Protein Binding: Determination of the extent to which the compounds bind to plasma proteins using methods like equilibrium dialysis or ultrafiltration.

  • Permeability: Assessment of the ability of the compounds to cross biological membranes using cell-based assays such as the Caco-2 permeability assay.

  • CYP450 Inhibition: Evaluation of the potential for the compounds to inhibit major cytochrome P450 enzymes to assess the risk of drug-drug interactions.

Visualizing Experimental Workflows

To illustrate the logical flow of a typical preclinical pharmacokinetic study, the following diagram is provided.

experimental_workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro ADME Assays compound_admin Compound Administration (IV and PO) blood_sampling Blood Sampling (Serial Time Points) compound_admin->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis data_integration Data Integration and Comparative Analysis pk_analysis->data_integration metabolic_stability Metabolic Stability metabolic_stability->data_integration ppb Plasma Protein Binding ppb->data_integration permeability Permeability (Caco-2) permeability->data_integration cyp_inhibition CYP450 Inhibition cyp_inhibition->data_integration

Caption: Workflow of a typical preclinical pharmacokinetic study.

Signaling Pathways and Logical Relationships

The pharmacokinetic properties of a drug are governed by a series of interconnected processes within the body. The following diagram illustrates the logical relationship between the key ADME processes.

adme_pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral_admin Oral Administration gi_tract Gastrointestinal Tract oral_admin->gi_tract systemic_circulation Systemic Circulation gi_tract->systemic_circulation Absorption tissues Tissues systemic_circulation->tissues liver Liver (Primary Site) systemic_circulation->liver kidneys Kidneys systemic_circulation->kidneys target_site Site of Action tissues->target_site metabolites Metabolites liver->metabolites bile Bile liver->bile metabolites->kidneys metabolites->bile urine Urine kidneys->urine feces Feces bile->feces

Caption: The ADME pathway of an orally administered drug.

Safety Operating Guide

Proper Disposal of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection.[4][5] (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one should be treated as a hazardous waste due to its chemical structure, which includes a pyridine moiety known for potential toxicity and a dimethylamino group.[2][6] Under no circumstances should this chemical or its containers be disposed of via standard trash or sewer systems.[1][7]

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield conforming to EN 166(EU) or NIOSH (US) standards.[8]To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2][8][9]To prevent skin contact and absorption.
Body Protection A fully-buttoned, fire/flame-resistant lab coat.[8]To protect clothing and skin from contamination.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[2][7][9]To avoid the inhalation of dust, aerosols, or vapors.[8]

All handling of this substance should be performed in accordance with good industrial hygiene and safety practices.[1][10] Emergency eyewash stations and safety showers must be readily accessible.[11]

II. Step-by-Step Disposal Protocol

The guiding principle for managing laboratory waste is to have a disposal plan in place before any experiment begins.[5] All waste materials containing this compound must be handled as hazardous waste from the moment they are generated.[12][13]

1. Waste Identification and Segregation:

  • Classification: All forms of the compound—including unused or expired solids, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves, absorbent pads)—must be classified as hazardous waste.[2][14]

  • Segregation: This waste stream must be kept separate from other incompatible chemical wastes, such as strong oxidizing agents and acids.[2] Mixing hazardous waste with non-hazardous waste increases disposal costs and regulatory complexity.[13]

2. Waste Containerization and Labeling:

  • Container Selection: Use designated, leak-proof, and chemically compatible containers for waste collection.[4][12][13] High-density polyethylene (HDPE) or glass containers are generally appropriate. Containers must be in good condition and kept securely closed except when adding waste.[5][13][15]

  • Labeling: As soon as waste is first added, the container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" .[14] The label should also indicate the associated hazards (e.g., "Toxic," "Harmful if Swallowed").[1][2]

3. On-Site Storage:

  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA that is at or near the point of generation.[2][12] This area should be under the control of laboratory personnel.

  • Secondary Containment: The SAA must have secondary containment, such as a tray or tub, to capture any potential spills or leaks.[3][13]

  • Storage Limits: Be aware of institutional and regulatory limits for the amount of waste stored in an SAA. For acutely hazardous wastes, this limit can be as low as one quart.[12][13]

4. Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed chemical or hazardous waste disposal company.[1][14] The recommended methods are controlled incineration with flue gas scrubbing or burial in a specifically licensed landfill.[1][6][16]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[14][12]

  • Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and generation date, as part of your laboratory's chemical inventory.[14]

III. Spill and Decontamination Procedures

Spill Response:

  • In the event of a spill, evacuate personnel to a safe area.[8]

  • Remove all sources of ignition and ensure adequate ventilation.[1]

  • For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[2]

  • Collect the absorbed material using spark-proof tools and place it into a sealed, labeled hazardous waste container for disposal.[1][7]

  • For large spills, contact your institution's EHS department immediately.[2]

Empty Container Decontamination:

  • A container that held this chemical is not considered empty until all waste has been removed.[5]

  • To be disposed of as regular trash, the container must be triple-rinsed with a suitable solvent capable of removing the residue.[5][15]

  • The rinsate from this process must be collected and managed as hazardous waste.[5]

  • After rinsing, deface or remove all hazardous labels from the empty container before disposal.[15]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Waste Generation ((E)-3-(dimethylamino)-1- (pyridin-4-yl)prop-2-en-1-one) ppe 1. Don Personal Protective Equipment (PPE) start->ppe classify 2. Classify as Hazardous Waste ppe->classify segregate 3. Segregate from Incompatible Waste classify->segregate containerize 4. Collect in Labeled, Compatible Container segregate->containerize store 5. Store in Designated Satellite Accumulation Area (with Secondary Containment) containerize->store contact_ehs 6. Contact EHS for Waste Pickup store->contact_ehs end 7. Professional Disposal (Incineration or Licensed Landfill) contact_ehs->end

References

Personal protective equipment for handling (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Summary: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] It is a solid, crystalline powder.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Requirements Standards
Eye Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical-impermeable gloves. Handle with gloves that have been inspected prior to use. Wash and dry hands after handling.Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protection Wear fire/flame resistant and impervious clothing. A lab coat should be worn.No specific standard mentioned in the search results.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.No specific standard mentioned in the search results.

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated place.[1][2]

  • Avoid contact with skin and eyes.[1][2]

  • Avoid the formation of dust and aerosols.[1][2]

  • Use non-sparking tools.[1][2]

  • Prevent fire caused by electrostatic discharge.[1][2]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Store away from incompatible materials and foodstuff containers.[2]

Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility.[1]

  • Disposal must be in accordance with applicable laws and regulations, and product characteristics at the time of disposal.[1]

  • Do not let the chemical enter drains.[2]

Emergency Procedures

In Case of Accidental Release:

  • Ensure adequate ventilation and remove all sources of ignition.[1][2]

  • Evacuate personnel to safe areas.[1][2]

  • Avoid dust formation and breathing vapors, mist, or gas.[1][2]

  • Wear appropriate personal protective equipment, including chemical-impermeable gloves.[1][2]

  • Prevent further leakage or spillage if it is safe to do so.[1][2]

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[1]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Workflow for Handling and Disposal

start Start prepare Prepare Work Area - Ensure good ventilation - Set up emergency exits start->prepare don_ppe Don Personal Protective Equipment - Safety goggles - Impervious gloves - Lab coat prepare->don_ppe handle Handle Chemical - Avoid dust and aerosol formation - Use non-sparking tools don_ppe->handle storage Store Chemical - Tightly closed container - Cool, dry, well-ventilated area handle->storage After Use spill Accidental Spill handle->spill If Spill Occurs disposal_prep Prepare for Disposal - Segregate waste handle->disposal_prep Generate Waste storage->handle Retrieve for Use spill_response Spill Response - Evacuate area - Wear PPE - Contain spill spill->spill_response spill_response->disposal_prep dispose Dispose of Waste - Follow institutional and  local regulations disposal_prep->dispose end End dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.